DOTA-benzene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDUAGNNSZVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451972 | |
| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181065-46-3 | |
| Record name | 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Functionalized DOTA-Benzene Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of functionalized DOTA-benzene linkers, essential components in the development of targeted radiopharmaceuticals and other molecular imaging agents. The document details the core synthetic pathways, experimental protocols, and quantitative data for the preparation of key intermediates and final functionalized products. Furthermore, it visualizes the synthetic workflows and relevant biological signaling pathways to provide a complete picture from chemical synthesis to biological application.
Introduction to this compound Linkers
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly effective chelating agent for a variety of metal ions, particularly trivalent radiometals used in nuclear medicine, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). The incorporation of a benzene (B151609) ring into the DOTA structure provides a versatile scaffold for the introduction of various functional groups. These functional groups enable the covalent attachment of the DOTA chelator to biomolecules like peptides, antibodies, and small molecules, thereby directing the radiometal to a specific biological target for imaging or therapeutic purposes. The choice of functional group dictates the conjugation chemistry and is critical for the successful development of targeted agents.
Core Synthetic Pathway: From p-Nitrobenzyl-DOTA to Functionalized Linkers
The most common and versatile route to functionalized this compound linkers begins with the synthesis of p-nitrobenzyl-DOTA. This key intermediate can then be readily converted to a variety of reactive derivatives for bioconjugation. The general synthetic scheme involves:
-
Synthesis of p-Nitrobenzyl-DOTA: This is typically achieved by the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) or a protected derivative.
-
Reduction to p-Aminobenzyl-DOTA: The nitro group is reduced to an amine, providing a nucleophilic handle for further functionalization.
-
Functionalization of the Amine: The amino group is then converted into a desired reactive moiety, such as an isothiocyanate (NCS), an N-hydroxysuccinimide (NHS) ester, or a maleimide (B117702).
The following sections provide detailed experimental protocols and quantitative data for each of these steps.
Experimental Protocols and Data
Synthesis of (S)-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-Nitrobenzyl-DOTA)
The synthesis of p-nitrobenzyl-DOTA is a multi-step process that often starts from L-nitrophenylalanine. The overall yield for a nine-step synthesis sequence has been reported to be around 5.6%.[1] A key step in many syntheses is the Richman-Atkins type cyclization.
Table 1: Summary of a Synthetic Approach for p-Nitrobenzyl-DOTA
| Step | Description | Reagents and Conditions | Yield | Reference |
| 1 | Preparation of N, N′, N″-tritosyl (S)-2-(p-nitrobenzyl)-diethylenetriamine | L-nitrophenylalanine | - | [2] |
| 2 | Richman-Atkins Cyclization | Disodium salt of the tritosylated triamine, 2,6-bis(chloromethyl)pyridine, DMF | ~55% | [2] |
| 3 | Detosylation | Concentrated sulfuric acid, 180°C | Good | [2] |
| 4 | Alkylation | tert-butyl bromoacetate, K₂CO₃, acetonitrile | - | [2] |
| 5 | Deprotection | Aqueous hydrochloric acid | Overall ~35% | [2] |
Detailed Protocol (Conceptual Outline):
A detailed, step-by-step protocol for the large-scale synthesis of nitrobenzyl-DOTA has been described, yielding up to 10 g of product.[1] The procedure generally involves the synthesis of a linear tetraamine (B13775644) precursor containing the p-nitrobenzyl group, followed by a cyclization reaction to form the macrocycle. Subsequent alkylation of the amine groups with a protected form of acetic acid (e.g., tert-butyl bromoacetate) and final deprotection yields the desired product. Purification is typically performed using preparative HPLC.[2]
Reduction of p-Nitrobenzyl-DOTA to p-Aminobenzyl-DOTA
The reduction of the nitro group to an amine is a critical step to enable further functionalization.
Table 2: Conditions for the Reduction of p-Nitrobenzyl-DOTA
| Reagents and Conditions | Solvent | Yield | Notes |
| H₂, Pd/C | Methanol or Ethanol | Quantitative | Standard and clean reduction method. |
| SnCl₂·2H₂O, HCl | Ethanol | High | Can be used as an alternative to catalytic hydrogenation. |
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve p-nitrobenzyl-DOTA in methanol.
-
Add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield p-aminobenzyl-DOTA.
Synthesis of Functionalized this compound Linkers
This derivative is highly reactive towards primary amines, forming a stable thiourea (B124793) linkage.
Experimental Protocol:
-
Dissolve p-aminobenzyl-DOTA in a suitable solvent (e.g., a mixture of pyridine (B92270) and water).
-
Add thiophosgene (B130339) (CSCl₂) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
The product can be purified by preparative HPLC.
Table 3: Quantitative Data for p-SCN-Bn-DOTA Synthesis
| Starting Material | Reagents | Solvent | Yield |
| p-Aminobenzyl-DOTA | Thiophosgene | Pyridine/Water | Typically >80% |
NHS esters are widely used for their reactivity with primary and secondary amines to form stable amide bonds. The synthesis typically proceeds via the activation of a carboxylic acid on a benzene ring linked to the DOTA macrocycle. A common precursor is DOTA-tris(t-Bu ester), which has one free carboxylic acid for functionalization.
Experimental Protocol:
-
Dissolve DOTA-tris(t-Bu ester) and N-hydroxysuccinimide (NHS) in a dry aprotic solvent such as DMF or DMSO.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the urea (B33335) byproduct by filtration.
-
The DOTA-tris(t-Bu ester)-NHS ester can be purified by chromatography.
-
Subsequent deprotection of the tert-butyl groups with trifluoroacetic acid (TFA) yields the final DOTA-NHS ester.
Table 4: Yields for DOTA-NHS Ester Synthesis
| Method | Coupling Agent | Yield | Notes |
| Reaction of DOTA with 0.5 eq. DCC and NHS | DCC | < 50% | Low yield to minimize multi-substituted products.[3] |
| From DOTA-tris(tBu)ester | DCC/EDC | High | Stepwise synthesis allows for high yield of the mono-NHS ester. |
Maleimide groups are specifically reactive with thiol groups (sulfhydryls) to form stable thioether bonds, making them ideal for site-specific conjugation to proteins or peptides containing cysteine residues.
Experimental Protocol:
-
React p-aminobenzyl-DOTA with maleic anhydride (B1165640) in a suitable solvent like acetic acid to form the maleanilic acid intermediate.
-
Cyclize the intermediate to the maleimide by heating with a dehydrating agent such as acetic anhydride and sodium acetate.
-
Purify the final product by preparative HPLC.
Table 5: Reaction Conditions for Maleimide Formation
| Step | Reagents | Solvent | Temperature |
| Maleanilic acid formation | Maleic anhydride | Acetic acid | Room Temperature |
| Cyclization | Acetic anhydride, Sodium acetate | Acetic anhydride | Heat |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described above.
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of DOTA-Benzene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of benzene (B151609) derivatives to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone of modern molecular imaging and targeted radionuclide therapy. These compounds leverage the exceptional thermodynamic stability and kinetic inertness of DOTA for chelating radiometals, while the benzene moiety can serve multiple roles: as a structural linker, a chromophore for optical imaging, or a component of a larger targeting vector.
A thorough spectroscopic characterization is critical to confirm the identity, purity, and structural integrity of these complex molecules. This guide provides an in-depth overview of the primary spectroscopic techniques employed in the analysis of DOTA-benzene compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence/Luminescence Spectroscopy. It offers detailed experimental protocols and presents key quantitative data to aid researchers in their development and validation workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound compounds in solution. It provides detailed information about the chemical environment of individual atoms, confirming covalent linkages and probing the dynamics of the molecule.
Key Principles and Applications
-
¹H NMR : The proton NMR spectrum is used to verify the presence of the benzene ring, typically identified by signals in the aromatic region (δ 7-8 ppm).[1] The splitting patterns of these signals can reveal the substitution pattern on the benzene ring (ortho, meta, para).[2] Protons on the DOTA macrocycle and its acetate (B1210297) arms produce a complex set of signals in the upfield region, which often change significantly upon metal chelation.[3]
-
¹³C NMR : The carbon spectrum confirms the carbon skeleton. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4] The number of signals can indicate the symmetry of the benzene substituent.
-
Dynamic Analysis : Variable temperature NMR studies can provide insights into the intramolecular exchange kinetics and isomeric forms of the DOTA chelates.[3][5]
Tabulated NMR Data
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Benzene Ring | 7.0 - 8.0 | Splitting pattern depends on substitution.[1][6] |
| ¹H | DOTA Macrocycle (ring CH₂) | 2.5 - 4.0 | Complex, broad signals due to conformational dynamics. |
| ¹H | DOTA Acetate Arms (CH₂COOH) | 3.0 - 4.5 | Signals shift significantly upon metal complexation.[3] |
| ¹³C | Benzene Ring | 110 - 160 | Quaternary carbons appear at the higher end of the range.[4] |
| ¹³C | DOTA Macrocycle (ring CH₂) | 45 - 60 | |
| ¹³C | DOTA Acetate Arms (CH₂COOH) | 170 - 180 | Carbonyl carbon signal. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition :
-
Record a standard ¹H spectrum at room temperature (e.g., 298 K).[3]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
Data Analysis : Assign peaks based on their chemical shift, integration, and coupling constants. Two-dimensional NMR techniques like COSY and HSQC may be required for complete assignment of complex spectra.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound conjugates and their metal complexes. Electrospray Ionization (ESI) is the most common technique due to its soft ionization nature, which keeps the non-covalent metal-DOTA complex intact.
Key Principles and Applications
-
Molecular Weight Confirmation : ESI-MS provides a precise mass-to-charge ratio (m/z) that can be used to confirm the successful synthesis of the ligand and its subsequent metal complex.[7][8]
-
Stoichiometry : The technique can verify the 1:1 binding stoichiometry between the metal ion and the this compound ligand.[8]
-
Purity Assessment : MS can detect impurities, side products, or the presence of unbound ligand.
-
Fragmentation Analysis : Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) can be used to study the fragmentation patterns of the complexes, providing further structural confirmation.[9]
Tabulated Mass Spectrometry Data
| Compound Type | Ionization Mode | Common Adducts | Example Calculated Mass (Da) |
| DOTA-Decalysine Ligand | Positive | [M+H]⁺ | 51029 |
| (DOTA)₃-Decalysine Ligand | Positive | [M+H]⁺, [M+K]⁺ | 51802, 51839 |
| Eu-DOTA Complex | Positive | [M+H]⁺ | 706.23 |
| Gd-DOTA Complex | Positive | [M+H]⁺ | 735.22 |
(Note: Example masses are derived from literature for specific DOTA conjugates and complexes and will vary based on the exact structure of the benzene derivative and any attached moieties).[7][10]
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the analyte (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[8]
-
Instrumentation : Use a quadrupole ion trap or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe all possible species.[8]
-
Optimize instrumental parameters (e.g., capillary voltage, skimmer voltage) to achieve stable spray and minimize in-source fragmentation.
-
-
Data Analysis : Compare the observed m/z values with the theoretically calculated values for the expected molecule and its common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound compounds, it is particularly useful for characterizing the electronic transitions associated with the benzene chromophore and for monitoring metal complexation.
Key Principles and Applications
-
Benzenoid Transitions : The benzene ring exhibits characteristic π→π* transitions, resulting in three main absorption bands around 184 nm, 204 nm (primary bands), and 256 nm (secondary or 'B' band).[11] The latter is the most commonly observed band in standard spectrophotometers.
-
Effect of Substitution : Attaching substituents to the benzene ring can cause a bathochromic (red) shift of the absorption bands to longer wavelengths.[12][13] This effect is more pronounced when electron-donating and electron-withdrawing groups are present.[11]
-
Monitoring Complexation : The coordination of a metal ion to the DOTA chelate can perturb the electronic environment of the nearby benzene ring, leading to changes in the UV-Vis spectrum. This allows for spectrophotometric titrations to study binding stoichiometry and kinetics.[3]
-
Concentration Determination : Using the Beer-Lambert law, the concentration of the this compound compound in solution can be determined if the molar extinction coefficient (ε) at a specific wavelength is known.
Tabulated UV-Vis Absorption Data
| Chromophore | Transition | Typical λmax (nm) | Notes |
| Benzene (in ethanol) | π→π* (E2 band) | 204 | Often shifts upon substitution.[11][13] |
| Benzene (in ethanol) | π→π* (B band) | 256 | Fine structure may be visible; shifts upon substitution.[11][13] |
| p-Nitrophenyl group | π→π* | ~270-280 | Example of a substituted benzene. |
| Pb²⁺-DOTA complex | Ligand-to-Metal Charge Transfer | 245 | Absorption can be used to monitor complex formation.[3] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a solution of the this compound compound in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) at a concentration that yields an absorbance between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for a solvent blank.
-
Data Acquisition :
-
Record a baseline spectrum with the solvent-filled blank cuvette.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis : Analyze the position and intensity of absorption bands to confirm the presence of the benzene chromophore. For titration experiments, plot absorbance changes versus the molar ratio of added metal to monitor complex formation.[14]
Fluorescence and Luminescence Spectroscopy
When the this compound compound is chelated to a lanthanide ion (e.g., Eu³⁺, Tb³⁺), the benzene moiety can act as a sensitizing "antenna." This phenomenon is the basis for highly sensitive luminescent probes.
Key Principles and Applications
-
Antenna Effect : The benzene chromophore absorbs UV light efficiently (a process the lanthanide ion itself does poorly) and transfers the absorbed energy to the chelated lanthanide ion. The ion then de-excites by emitting light at its own characteristic, sharp, and long-lived wavelengths.[15]
-
High Sensitivity : This process results in a large Stokes shift (separation between excitation and emission wavelengths) and a long luminescence lifetime, which allows for time-gated detection techniques to eliminate short-lived background fluorescence, dramatically improving signal-to-noise.[15]
-
Sensing Applications : The luminescence can be designed to be "off" and then "on" in response to a specific biological event (e.g., enzyme activity), making these compounds effective as molecular probes.[16]
Tabulated Luminescence Data for Lanthanide Complexes
| Lanthanide Ion | Benzene Antenna Excitation (λex, nm) | Metal-Centered Emission (λem, nm) | Key Transition |
| Europium (Eu³⁺) | ~325 | ~593, ~615 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂[17] |
| Terbium (Tb³⁺) | ~325 | ~545 | ⁵D₄ → ⁷F₅[17] |
Experimental Protocol: Luminescence Spectroscopy
-
Sample Preparation : Prepare a dilute solution (e.g., 10-100 µM) of the lanthanide-DOTA-benzene complex in a suitable buffer or solvent (e.g., water, HEPES buffer).[7]
-
Instrumentation : Use a spectrofluorometer capable of measuring both excitation and emission spectra.
-
Data Acquisition :
-
First, record an excitation spectrum by setting the emission monochromator to a known emission peak of the lanthanide (e.g., 615 nm for Eu³⁺) and scanning the excitation wavelength. The peak of this spectrum determines the optimal excitation wavelength (λex).[17]
-
Next, record an emission spectrum by setting the excitation monochromator to the determined λex and scanning the emission wavelength range.
-
-
Data Analysis : Characterize the complex by its optimal excitation and emission wavelengths. Quantum yield and luminescence lifetime measurements can provide further quantitative data on the probe's efficiency.
Integrated Workflow and Data Correlation
No single technique provides a complete picture. A robust characterization of this compound compounds relies on an integrated workflow where the results from different spectroscopic methods are correlated to build a comprehensive understanding of the molecule's structure and function.
Caption: General experimental workflow for this compound compound characterization.
This workflow begins with synthesis and purification, followed by a multi-modal spectroscopic characterization. MS confirms the mass, NMR elucidates the covalent structure, UV-Vis verifies the chromophore, and luminescence assesses the optical properties. Together, they provide the necessary validation for downstream applications in research and drug development.
The principle of energy transfer in luminescent lanthanide complexes, which is central to their function as optical probes, can also be visualized.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. research.uniupo.it [research.uniupo.it]
- 6. youtube.com [youtube.com]
- 7. Lanthanide Complexes (GdIII and EuIII) Based on a DOTA‐TEMPO Platform for Redox Monitoring via Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Item - Mass spectrometry results of the unmodified and modified heavy chains (HC). - Public Library of Science - Figshare [plos.figshare.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Dual-binding benzene and rhodamine B conjugate derivatives as fluorescent chemodosimeter for hypochlorite in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
In Vitro Stability of DOTA-Benzene Chelates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of stable radiometal complexes is paramount in the design of effective and safe radiopharmaceuticals for both diagnostic and therapeutic applications. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in this field, renowned for forming highly stable complexes with a variety of radiometals. The incorporation of a benzene (B151609) ring into the DOTA framework, creating DOTA-benzene derivatives, offers a versatile platform for conjugating these chelates to biomolecules while potentially influencing the stability and pharmacokinetic properties of the resulting radiocomplex. This technical guide provides an in-depth overview of the in vitro stability of this compound chelates, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in this domain.
Core Concepts in Chelate Stability
The stability of a radiometal-chelate complex is a critical determinant of its in vivo fate. A highly stable complex will securely sequester the radiometal, preventing its release and subsequent uptake in non-target tissues, which could lead to off-target toxicity and compromised imaging quality. In vitro stability assays are therefore essential preclinical evaluations. Key assays include:
-
Serum Stability Assays: These experiments assess the stability of the radiolabeled chelate in the presence of serum or plasma, mimicking the biological environment of the bloodstream. Degradation or transchelation to serum proteins can be quantified over time.
-
Transchelation Challenge Assays: These studies challenge the radiolabeled chelate with a competing chelator (e.g., EDTA, DTPA) or a metal-binding protein (e.g., apo-transferrin) to determine its kinetic inertness. The resistance to giving up the radiometal to these competing agents is a measure of its stability.
-
Acid Dissociation Studies: The rate of dissociation of the radiometal from the chelate is measured under acidic conditions, providing insights into the kinetic inertness of the complex.
Quantitative Stability Data of this compound Chelates
The following tables summarize the in vitro stability of various this compound chelates from published studies.
Table 1: Stability of 67Ga-Labeled Benzyl-DOTA (Bn-DOTA) Derivatives[1][2][3][4]
| Compound | Isomer | Stability in Murine Plasma (24h) (% Intact) | Apo-transferrin Challenge (24h) (% Intact) |
| [67Ga]Ga-p-NO2-Bn-DOTA | Isomer A | 97.5 ± 0.5 | 98.1 ± 0.4 |
| Isomer B | 97.1 ± 0.5 | 87.2 ± 1.1 | |
| [67Ga]Ga-DOTA-Bn-TOC | Isomer A' | 98.6 ± 0.2 | 98.6 ± 0.2 |
| Isomer B' | 98.2 ± 0.2 | 89.9 ± 0.8 |
Data from Hanaoka et al. The study highlights the presence of two isomers for [67Ga]Ga-p-NO2-Bn-DOTA and its peptide conjugate, with Isomer A and A' demonstrating superior stability in the apo-transferrin challenge.[1][2][3][4]
Table 2: Stability of 177Lu-Labeled p-SCN-Bn-DOTA Conjugate[5]
| Compound | Stability in Human Serum Albumin (96h) (% Radiochemical Purity) |
| 177Lu-pSCN-Bn-DOTA-F(ab′)2-trastuzumab | 91.96 ± 0.26 |
This data indicates that the radioimmunoconjugate remains relatively stable under physiological conditions.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following are protocols for key experiments cited in the literature.
Protocol 1: In Vitro Stability Assessment in Murine Plasma[1][2][3][4]
This protocol describes the evaluation of the stability of 67Ga-labeled this compound derivatives in murine plasma.
-
Preparation of Radiolabeled Compound: The 67Ga-labeled this compound derivative is purified by HPLC to remove any free chelator.
-
Incubation: 10 µL of the purified radiolabeled compound is added to 190 µL of murine plasma.
-
Time Points: The mixture is incubated at 37°C for various time points (e.g., 3 hours and 24 hours).
-
Analysis: At each time point, the radiochemical purity is analyzed by radio-HPLC to determine the percentage of the intact radiolabeled compound.
Protocol 2: Apo-transferrin Challenge Assay[1][2][3][4]
This assay evaluates the resistance of the radiolabeled chelate to transchelation to apo-transferrin (apoTf), a major iron-transport protein in the blood with a high affinity for gallium.
-
Preparation of Reagents:
-
Prepare a solution of the HPLC-purified 67Ga-labeled this compound derivative.
-
Prepare a solution of apo-transferrin (e.g., 10 mg/mL in phosphate-buffered saline).
-
-
Incubation: 10 µL of the radiolabeled compound is incubated with 190 µL of the apo-transferrin solution.
-
Time Points: The mixture is incubated at 37°C for specified durations (e.g., 3 hours and 24 hours).
-
Analysis: The percentage of the intact radiolabeled compound is determined at each time point using radio-HPLC.
Protocol 3: Serum Stability of a Radioimmunoconjugate[5]
This protocol outlines the stability testing of a 177Lu-labeled immunoconjugate in human serum albumin.
-
Radiolabeling and Purification: The antibody fragment is conjugated with p-SCN-Bn-DOTA and radiolabeled with 177LuCl3. The resulting radioimmunoconjugate is purified.
-
Incubation: The purified radioimmunoconjugate is incubated in human serum albumin (HSA) at 37°C.
-
Time Points: Aliquots are taken at various time points up to 96 hours.
-
Analysis: The radiochemical purity of the radioimmunoconjugate at each time point is assessed, typically by instant thin-layer chromatography (ITLC).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described stability assays.
Caption: Workflow for the in vitro serum stability assay.
Caption: Workflow for the apo-transferrin challenge assay.
Conclusion
The in vitro stability of this compound chelates is a critical parameter that influences their potential for clinical translation. The data presented in this guide indicates that this compound derivatives can form highly stable complexes with radiometals like 67Ga and 177Lu. Notably, the stability can be influenced by the presence of different isomers, as seen with the 67Ga-Bn-DOTA complexes. The provided experimental protocols and workflows offer a practical resource for researchers to design and execute their own stability studies. Further investigations into a wider range of this compound derivatives and radiometals will continue to expand our understanding and facilitate the development of next-generation radiopharmaceuticals with enhanced stability and performance.
References
- 1. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Core Chemical Properties and Structure
An In-depth Technical Guide on the Chemical Properties of p-SCN-Bn-DOTA
For researchers, scientists, and drug development professionals, S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid, commonly known as p-SCN-Bn-DOTA, is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals.[1] Its robust chemical properties enable the stable conjugation of radiometals to biomolecules, creating powerful agents for molecular imaging and radionuclide therapy.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core mechanisms of action.
p-SCN-Bn-DOTA is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[2] Its structure is characterized by two primary functional components: the DOTA macrocycle, which acts as a highly efficient cage for chelating various metal ions, and the para-isothiocyanatobenzyl (p-SCN-Bn) group, which serves as a reactive linker for covalent attachment to biomolecules.[1][3]
The isothiocyanate group (-N=C=S) readily reacts with primary amine groups, such as those on the lysine (B10760008) residues of antibodies and peptides, to form a stable thiourea (B124793) bond.[2][3] The DOTA cage forms exceptionally stable complexes with a wide array of trivalent metal ions, making it a versatile platform for radiopharmaceutical development.[2][3]
Table 1: Physicochemical Properties of p-SCN-Bn-DOTA
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 127985-74-4 | [4][5] |
| Molecular Formula | C₂₄H₃₃N₅O₈S | [1][4][5] |
| Molecular Weight | 551.61 g/mol | [1][4][5] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically >95% | [1][3] |
| IUPAC Name | 2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [5] |
| Solubility | Soluble in DMSO (≥20.83 mg/mL with heating), and can be prepared in various formulations including PEG300, Tween-80, and Corn Oil. | [4][6] |
| Storage (Powder) | 3 years at -20°C. | [4] |
| Storage (In Solvent) | 6 months at -80°C or 1 month at -20°C. |[4] |
Core Mechanism of Action
The utility of p-SCN-Bn-DOTA lies in its bifunctional nature, which allows it to act as a bridge between a radionuclide and a targeting biomolecule.[1][7]
-
Chelation: The DOTA macrocycle, with its four nitrogen atoms and four carboxyl groups, forms a rigid, cage-like structure that securely encapsulates a radiometal ion.[1] This coordination results in a complex with high thermodynamic and kinetic stability, which is crucial for preventing the release of the radionuclide in vivo.[3][8] DOTA is known to form stable complexes with numerous radiometals, including therapeutic isotopes like ¹⁷⁷Lu and ⁹⁰Y, and diagnostic isotopes like ⁶⁸Ga and ⁶⁴Cu.[2][6]
-
Conjugation: The isothiocyanate group provides a reactive handle for covalently attaching the chelator to a biomolecule.[3] This group reacts specifically with primary amines on proteins and peptides under mild pH conditions (typically pH 8.5-9.0) to form a highly stable thiourea linkage.[2][9] This ensures that the radiometal, held by the DOTA cage, is reliably tethered to the targeting vector.
Caption: Core mechanism of p-SCN-Bn-DOTA as a bifunctional chelator.
Experimental Protocols
The following sections provide detailed, generalized protocols for the conjugation of p-SCN-Bn-DOTA to antibodies, subsequent radiolabeling, and stability assessment.
Protocol 1: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol describes the formation of a stable thiourea bond between the chelator and primary amines on an antibody.[2]
-
Antibody Preparation:
-
Buffer-exchange the antibody (e.g., Rituximab, Trastuzumab) into a conjugation buffer (e.g., 0.1 M NaHCO₃ or HEPES buffer, pH 8.5-9.0) to ensure the deprotonation of lysine amine groups.[2][9]
-
To prevent chelation by trace metal contaminants, add a small amount of 50 mM EDTA to the antibody solution and incubate before removing it via buffer exchange.[10]
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in a suitable solvent like DMSO or water to a known concentration (e.g., 10-40 mg/mL).[4][9]
-
Add the p-SCN-Bn-DOTA solution to the antibody solution. A molar excess of the chelator (e.g., 5 to 50 equivalents) is typically used to achieve a desired degree of labeling.[11][12]
-
Incubate the reaction mixture for 1 to 12 hours at room temperature or 37°C.[9][11] The reaction conditions may need optimization depending on the specific antibody.
-
-
Purification:
-
Remove unconjugated p-SCN-Bn-DOTA from the immunoconjugate using size exclusion chromatography (e.g., a PD-10 column) or ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 50 kDa).[2][11]
-
The purified immunoconjugate should be stored in a suitable buffer, such as PBS (pH 7.4) or sodium acetate.[9][11]
-
-
Characterization:
Protocol 2: Radiolabeling of the DOTA-Immunoconjugate
This protocol outlines the complexation of a radionuclide within the DOTA cage of the purified immunoconjugate.
-
Reaction Mixture Preparation:
-
Dilute the DOTA-immunoconjugate in a suitable labeling buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).[2] The optimal pH can vary depending on the radionuclide.
-
Add the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁴CuCl₂, ⁹⁰YCl₃) to the immunoconjugate solution.[2][12] The amount of radioactivity will depend on the desired specific activity.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature and for a set duration.
-
Labeling with radionuclides like ¹⁷⁷Lu or ⁹⁰Y often requires heating (e.g., 37-40°C for 60 minutes).[2][12]
-
Some radiometals, such as ²²⁵Ac, may require higher temperatures (e.g., 55-80°C), which can necessitate a two-step labeling process where the chelator is labeled before conjugation to a temperature-sensitive antibody.[14][15]
-
-
Quality Control:
-
The reaction can be quenched by adding an excess of a strong chelating agent like EDTA or DTPA to scavenge any unbound radionuclide.[2]
-
Determine the radiolabeling efficiency (radiochemical purity) using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[2][12] Efficiencies greater than 95% are typically desired.[12]
-
Protocol 3: In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled immunoconjugate in a biologically relevant medium.[2]
-
Incubation:
-
Incubate the purified radiolabeled immunoconjugate in human serum at 37°C.[2]
-
-
Time Points:
-
Analysis:
-
At each time point, analyze the aliquot using a suitable method like size exclusion HPLC or ITLC to determine the percentage of radioactivity that remains attached to the antibody.[2]
-
High stability is indicated by minimal release of the radionuclide over time. For example, ¹⁷⁷Lu-p-SCN-Bn-DOTA-trastuzumab has shown less than 1.5% release after 72 hours.[12]
-
Caption: A generalized workflow for preparing radioimmunoconjugates.
Factors Influencing Chelator Selection
While p-SCN-Bn-DOTA is considered a "gold standard," the choice of a bifunctional chelator is a critical decision influenced by several interconnected factors.[2] For certain radionuclides, novel chelators may offer advantages such as faster radiolabeling at room temperature.[2]
Caption: Key factors influencing bifunctional chelator selection.
References
- 1. (S)-p-SCN-Bn-DOTA | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (p-SCN-Bn)-dota | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 7. p-SCN-Bn-DOTA|CAS 127985-74-4|DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
- 15. connectsci.au [connectsci.au]
DOTA-Benzene Derivatives: A Technical Guide to Theranostic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine, particularly in oncology. This approach utilizes a single molecular platform for both imaging and targeted radionuclide therapy, ensuring that patients who are most likely to benefit from a specific treatment are accurately selected. At the forefront of this innovation are chelating agents, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) being a cornerstone due to its remarkable versatility and stability. DOTA forms highly stable complexes with a wide array of radiometals, including the positron emitter Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and the beta- or alpha-emitters Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for therapy.
This technical guide focuses on DOTA-benzene derivatives, a critical class of compounds where a benzene (B151609) ring is integral to the molecular structure, often as part of a targeting peptide or a linker. These aromatic structures contribute to the molecule's conformation, stability, and interaction with biological targets. This document provides a comprehensive overview of their synthesis, radiolabeling, and preclinical evaluation, supported by quantitative data, detailed experimental protocols, and visualized workflows to aid researchers in this dynamic field.
The Theranostic Principle with DOTA Derivatives
The core of the theranostic strategy lies in its "see what you treat, and treat what you see" philosophy. A DOTA-conjugated targeting molecule (e.g., a peptide or small molecule inhibitor) is first labeled with a diagnostic radionuclide like ⁶⁸Ga. PET imaging then visualizes the biodistribution of the agent, confirming its accumulation in tumor tissues and identifying potential off-target binding. If the imaging is favorable, the exact same DOTA-conjugate is then labeled with a therapeutic radionuclide, such as ¹⁷⁷Lu or ²²⁵Ac, to deliver a cytotoxic radiation dose directly to the cancer cells, minimizing damage to healthy tissue.[1][2] DOTA is the preferred chelator for this "matched pair" approach due to its ability to stably coordinate this diverse range of trivalent radiometals.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Theranostics: Perspectives on Emerging Approaches and Clinical Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker [mdpi.com]
Navigating the Core of Radiometal Chelation: An In-depth Technical Guide to DOTA-Aryl Chelators
For Researchers, Scientists, and Drug Development Professionals
The landscape of nuclear medicine is increasingly dominated by the precision of targeted radiopharmaceuticals. At the heart of these sophisticated agents lies the crucial interplay between a radioactive metal ion and a chelating molecule. Among the most pivotal of these are the DOTA-aryl chelators, a class of compounds that have revolutionized the development of diagnostic and therapeutic radiometals. This technical guide provides a comprehensive overview of DOTA-aryl chelators, detailing their synthesis, radiolabeling, and the critical data underpinning their use.
The DOTA Framework: A Versatile Scaffold for Radiometals
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, or DOTA, is a macrocyclic chelator renowned for its ability to form highly stable complexes with a wide array of radiometals.[1][2] Its structure, featuring a twelve-membered tetraaza ring with four carboxylate arms, provides a high-affinity coordination cage for trivalent metal ions.[1] The thermodynamic stability and kinetic inertness of these complexes are paramount to prevent the in vivo release of the radiometal, which could lead to off-target toxicity.[3][4]
The "aryl" component of these bifunctional chelators typically refers to an aromatic group, such as a benzyl (B1604629) ring, appended to the DOTA macrocycle. This aryl group is further functionalized with a reactive moiety, like an isothiocyanate (-NCS) or an N-hydroxysuccinimide (NHS) ester, enabling covalent conjugation to targeting biomolecules such as peptides and antibodies.[5][6] This modular design allows for the targeted delivery of radioactivity to specific biological sites, such as tumors.
Quantitative Data on DOTA-Aryl Chelator Performance
The selection of an appropriate DOTA-aryl chelator is guided by several key parameters, including the stability of the metal complex and the efficiency of the radiolabeling process. The following tables summarize critical quantitative data for various DOTA derivatives with medically relevant radiometals.
Table 1: Thermodynamic Stability Constants (log K) of DOTA-Metal Complexes
The stability constant (log K) is a measure of the strength of the interaction between the chelator and the metal ion.[7] Higher values indicate a more stable complex.
| Chelator | Ga-68 | Lu-177 | Y-90 | Ac-225 |
| DOTA | 21.3[5] | 24.5[4] | 24.9[4] | ~23[8] |
| DOTAGA | 22.1[9] | - | - | - |
| p-SCN-Bn-DOTA | - | - | - | - |
| DOTA-GA | - | - | - | - |
Note: Data for all chelator-metal combinations are not consistently available in the literature. Dashes indicate where specific data points were not found in the searched literature.
Table 2: Comparative Radiolabeling Efficiency of DOTA Chelators
Radiolabeling efficiency is a measure of the percentage of the radiometal that is successfully incorporated into the chelator under specific reaction conditions.
| Chelator Conjugate | Radiometal | Radiolabeling Efficiency (%) | Conditions |
| DOTA-TATE | Ga-68 | >95% | 5 min at 95°C, pH 3.5-4.5[9] |
| DOTAGA-PSMA | Ga-68 | Quantitative | 5 min at 95°C, pH 3.5-4.5[9] |
| DOTA-Rituximab | Lu-177 | 98-100% | 1 hr at 37°C[5] |
| DOTA-Rituximab | Y-90 | 98-100% | 1 hr at 37°C[5] |
| DOTAGA-OTSA101 | Ac-225 | 98.8 ± 1.2% | 60 min[8] |
| DOTA-OTSA101 | Ac-225 | 96.8 ± 4.2% | 60 min[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of DOTA-aryl chelator-based radiopharmaceuticals.
Synthesis of a Bifunctional DOTA-Aryl Chelator: p-SCN-Bn-DOTA
This protocol describes a common method for synthesizing S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
Materials:
-
2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (nitrobenzyl-DOTA)
-
Reducing agent (e.g., H₂, Pd/C)
-
Thiophosgene (CSCl₂)
-
Organic solvents (e.g., methanol, chloroform)
-
Base (e.g., triethylamine)
Procedure:
-
Reduction of the Nitro Group: Dissolve nitrobenzyl-DOTA in a suitable solvent like methanol. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere to reduce the nitro group to an amine. Monitor the reaction by techniques like thin-layer chromatography (TLC).
-
Formation of the Isothiocyanate: After the reduction is complete, filter off the catalyst. Dissolve the resulting aminobenzyl-DOTA in a solvent like chloroform. Add a base, such as triethylamine, followed by the dropwise addition of thiophosgene.
-
Purification: After the reaction, purify the crude p-SCN-Bn-DOTA using techniques like column chromatography or high-performance liquid chromatography (HPLC) to obtain the final product.[10]
Conjugation of DOTA-NHS-ester to a Peptide
This protocol outlines the conjugation of a DOTA-N-hydroxysuccinimide (NHS) ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).[11][12]
Materials:
-
DOTA-NHS-ester
-
Peptide of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Chelator Preparation: Dissolve the DOTA-NHS-ester in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a molar excess (typically 5-20 fold) of the DOTA-NHS-ester solution to the peptide solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the DOTA-peptide conjugate from unreacted chelator and peptide using reverse-phase HPLC. Lyophilize the collected fractions to obtain the purified conjugate.
Radiolabeling of a DOTA-Peptide with Lutetium-177
This protocol describes the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu.
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-peptide conjugate
-
Ammonium acetate (B1210297) or sodium acetate buffer (0.1 M, pH 5.0-5.5)
-
Heating block or water bath
-
Quality control system (e.g., HPLC, TLC)
Procedure:
-
Reaction Setup: In a sterile vial, combine the DOTA-peptide conjugate (typically 10-50 µg) with the acetate buffer.
-
Addition of Radiometal: Add the ¹⁷⁷LuCl₃ solution to the vial. The final reaction volume is typically kept small (100-500 µL).
-
Incubation: Heat the reaction mixture at 90-95°C for 15-30 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to chelate any unreacted ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity of the [¹⁷⁷Lu]Lu-DOTA-peptide using radio-HPLC or radio-TLC.[13][14]
Determination of Radiochemical Purity by HPLC
This protocol details a typical HPLC method for assessing the radiochemical purity of a ¹⁷⁷Lu-labeled DOTA-peptide.[15]
Equipment and Reagents:
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient elution program
Procedure:
-
Sample Preparation: Dilute a small aliquot of the radiolabeled product in mobile phase A.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Run a gradient elution program, for example: 0-2 min, 95% A; 2-15 min, linear gradient to 5% A; 15-20 min, 5% A. The flow rate is typically 1 mL/min.
-
Detection: Monitor the eluate with both a UV detector (at a wavelength suitable for the peptide, e.g., 220 or 280 nm) and a radioactivity detector.
-
Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity associated with the desired product versus impurities (e.g., free ¹⁷⁷Lu). The retention time for the labeled peptide will be longer than that of free ¹⁷⁷Lu.[15]
In Vitro Serum Stability Assay
This protocol assesses the stability of the radiolabeled conjugate in human serum.[16][17]
Materials:
-
Radiolabeled DOTA-peptide
-
Human serum
-
Incubator at 37°C
-
Precipitating agent (e.g., ethanol (B145695) or acetonitrile)
-
Centrifuge
-
TLC or HPLC system for analysis
Procedure:
-
Incubation: Add a small volume of the radiolabeled peptide to a vial containing human serum. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Protein Precipitation: Add a precipitating agent (e.g., 2 volumes of cold ethanol) to the aliquot to precipitate the serum proteins.
-
Separation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze both the supernatant and the pellet (resuspended in buffer) for radioactivity. The amount of radioactivity in the supernatant corresponds to the dissociated radiometal or small molecule degradation products, while the radioactivity in the pellet represents the intact radiolabeled peptide bound to serum proteins or precipitated. Alternatively, the supernatant can be analyzed by radio-TLC or radio-HPLC to quantify the intact radiopharmaceutical.
Biodistribution Study in Mice
This protocol outlines a typical procedure for evaluating the in vivo distribution of a DOTA-based radiopharmaceutical in a rodent model.[18][19]
Materials:
-
Radiolabeled DOTA-biomolecule
-
Tumor-bearing mice (if applicable)
-
Anesthetic
-
Gamma counter
-
Dissection tools
Procedure:
-
Animal Dosing: Anesthetize the mice and inject a known amount of the radiopharmaceutical (typically via the tail vein).
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Sample Processing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Framework: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways targeted by DOTA-aryl chelator-based radiopharmaceuticals and the general workflow for their development.
Signaling Pathways
Experimental and Developmental Workflows
Conclusion
DOTA-aryl chelators are indispensable tools in the advancement of targeted radiopharmaceuticals. Their robust chelation chemistry, coupled with the versatility of their bifunctional design, allows for the stable incorporation of a wide range of radiometals into biomolecules for precise diagnostic and therapeutic applications. A thorough understanding of the quantitative parameters governing their performance and the meticulous application of standardized experimental protocols are essential for the successful development of novel and effective radiopharmaceutical agents. This guide provides a foundational resource for researchers dedicated to harnessing the power of DOTA-aryl chelators to improve patient outcomes in oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preclinical evaluation of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Structural Analysis of DOTA-Benzene Conjugates
This technical guide provides a comprehensive overview of the structural analysis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) conjugated to a benzene (B151609) moiety. These conjugates are pivotal in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Understanding their structural characteristics, stability, and the methodologies for their analysis is critical for designing effective and safe agents.
Introduction to this compound Conjugates
DOTA is a highly effective chelating agent renowned for forming exceptionally stable complexes with a variety of metal ions, particularly trivalent lanthanides (like Gd³⁺ for MRI), and radiometals such as ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y for PET imaging and therapy.[1] The conjugation of DOTA to a benzene ring creates a bifunctional chelator (BFC). This allows for the stable coordination of a metal ion on one end, while the benzene ring provides a versatile scaffold for further chemical modification, enabling attachment to biomolecules like peptides or antibodies for targeted delivery.[1][2]
The structural integrity and isomeric purity of these conjugates directly impact their in vivo behavior, including their stability, pharmacokinetic profile, and targeting efficacy. Therefore, a thorough structural analysis is a cornerstone of their development.
Structural Characteristics and Isomerism
The core structure of a this compound conjugate involves the DOTA macrocycle linked, typically via one of its acetate (B1210297) arms or a ring carbon, to a benzene ring. This linkage can be achieved through various functional groups, such as an isothiocyanate or a carboxylic acid on the benzene moiety.[1][3]
Coordination Chemistry: When complexed with a metal ion, this compound conjugates exhibit complex coordination geometries. For instance, with trivalent lanthanide ions, they typically form eight-coordinate complexes with a twisted square antiprismatic (TSAP) or a square antiprismatic (SAP) geometry.[4][5] The coordination sphere involves the four nitrogen atoms of the macrocyclic ring and four oxygen atoms from the carboxylate pendant arms.[6] For smaller ions like Ga³⁺, the coordination can be different, sometimes involving an N₃O₃ octahedral geometry, which can lead to the formation of less stable isomers.[7]
Isomerism: A critical aspect of this compound conjugates is the existence of isomers. The introduction of the bulky benzyl (B1604629) group can lead to:
-
Regioisomers: These arise from the substitution of the benzyl group at different positions on the macrocycle, described as "corner" or "side" isomers. These are distinct chemical entities that cannot interconvert.[4]
-
Conformational Isomers (SAP/TSAP): In solution, the chelate can exist in equilibrium between the SAP and TSAP conformations. The ratio of these isomers can be influenced by the position of the benzyl substituent and affects properties like water exchange rates, which is crucial for MRI contrast agents.[4]
The presence of multiple isomers can complicate purification and may result in products with heterogeneous in vivo properties. For instance, different isomers of [⁶⁷Ga]Ga-Bn-DOTA have been shown to exhibit varying stability.[7]
Quantitative Data
The stability of the metal-DOTA complex is paramount for in vivo applications to prevent the release of toxic free metal ions. This is quantified by the stability constant (log K).
Table 1: Stability Constants (log K) of DOTA Complexes with Various Metal Ions
| Metal Ion | log K Value | Conditions | Reference |
| Cu²⁺ | 22.5 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |
| La³⁺ | 24.01 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |
| Sm³⁺ | 24.78 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |
| Ho³⁺ | 25.15 | T = 298.0 K; I = 0.10 mol dm⁻³ in NMe₄NO₃ | [8] |
| Gd³⁺ | 24.7 | N/A | [9] |
| Eu³⁺ | 26.21 ± 0.10 | Determined by luminescence spectroscopy | [10] |
| Yb³⁺ | 20.63 | For PCTA, a related chelator | [11] |
Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength.
Table 2: Radiochemical Data of Selected this compound Conjugates
| Radiopharmaceutical | Radiochemical Yield | Radiochemical Purity | Reference |
| ⁶⁸Ga-DOTA-DG | ~85% (microwave) | >98% (after HPLC) | [3] |
| ⁶⁸Ga-SCN-DOTA-PCA | ~80% | >97% (by HPLC) | [12] |
| ⁶⁷Ga-Ph-DOTA | >95% | ≥98% (stable at 24h) | [13] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of this compound conjugates.
Synthesis of a this compound Conjugate
A common method involves the reaction of a DOTA derivative functionalized with a reactive group to a corresponding functional group on the benzene-containing molecule. For example, the synthesis of DOTA-DG (DOTA-2-deoxy-D-glucosamine) involves the nucleophilic addition of D-glucosamine to p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-DOTA).[3]
General Protocol:
-
Activation: A DOTA derivative, often with its carboxyl groups protected (e.g., as t-butyl esters), is activated. For conjugation to an amine, an isothiocyanate derivative like p-SCN-Bn-DOTA is used.[1]
-
Conjugation: The activated DOTA derivative is reacted with the benzene-containing molecule in a suitable solvent and under controlled pH, often in the presence of a coupling agent.[14]
-
Purification: The resulting conjugate is purified, typically using High-Performance Liquid Chromatography (HPLC) to separate the product from starting materials and byproducts.[3][14]
-
Deprotection (if necessary): If protecting groups were used on the DOTA carboxylates, they are removed, often using strong acids like trifluoroacetic acid.[14]
-
Final Purification: The final product is purified again by HPLC to ensure high purity.[14]
Radiolabeling Protocol (e.g., with ⁶⁸Ga)
Radiolabeling is a critical step for preparing the final imaging or therapeutic agent.
General Protocol for ⁶⁸Ga Labeling:
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator, typically as ⁶⁸GaCl₃.
-
Pre-concentration/Purification: The ⁶⁸Ga³⁺ from the eluate is often trapped on a cation exchange cartridge and then eluted with a small volume of an appropriate solution (e.g., acidified 5 M NaCl) to concentrate it.[15]
-
Labeling Reaction: The concentrated ⁶⁸Ga³⁺ is added to a solution of the this compound conjugate in a suitable buffer (e.g., sodium acetate) to maintain an optimal pH (typically 3-4). The reaction mixture is heated for a set time (e.g., 5-15 minutes at 95°C or using microwave assistance).[3][15]
-
Quality Control: The radiochemical purity is determined using methods like radio-HPLC or instant thin-layer chromatography (iTLC) to quantify the percentage of chelated ⁶⁸Ga versus free ⁶⁸Ga.[3][15]
Structural Characterization Techniques
A combination of analytical techniques is employed to confirm the structure and purity of the conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the non-radioactive ("cold") conjugate. It is also used to study the solution dynamics of the metal complexes, such as the interconversion between SAP and TSAP isomers and other fluxional processes.[5][7][16]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the synthesized conjugate by determining its mass-to-charge ratio (m/z), which must match the calculated value.[3][7]
-
X-ray Crystallography: This technique provides the definitive solid-state structure of the metal-DOTA-benzene complex. It reveals precise bond lengths, bond angles, coordination geometry (e.g., SAP vs. TSAP), and the solid-state conformation of the molecule.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification of the conjugates and the analysis of their purity. Reversed-phase HPLC can also be used to separate different isomers, which may exhibit different retention times.[3][7]
Mandatory Visualizations
Caption: Chemical structure of a this compound conjugate linked to a biomolecule.
Caption: Experimental workflow for synthesis, analysis, and radiolabeling.
Caption: Isomerism in this compound conjugates upon metal complexation.
References
- 1. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 68Ga-labeled DOTA-2-deoxy-D-glucosamine as a potential radiotracer in μPET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isomerism in benzyl-DOTA derived bifunctional chelators: implications for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and X-ray crystal structure of In(DOTA-AA) (AA = p-aminoanilide): a model for 111In-labeled DOTA-biomolecule conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOTA complexes with divalent zinc, cadmium and mercury: X-ray and solid-state NMR studies and solution isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of a novel 68Ga-labeled DOTA-benzamide derivative for malignant melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiochemical Characterization of 67,68Ga Labeled DOTA Derivatives - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 14. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 16. NMR studies of the metal-loading kinetics and acid-base chemistry of DOTA and butylamide-DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Chemistry of DOTA-Benzene Macrocycles: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental chemistry of DOTA-benzene macrocycles, a critical class of chelating agents in the development of advanced therapeutic and diagnostic agents. We will explore their synthesis, coordination chemistry, and the key physicochemical properties that underpin their utility in applications ranging from magnetic resonance imaging (MRI) to targeted radiopharmaceuticals.
Introduction to this compound Macrocycles
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a highly versatile and widely utilized macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a variety of metal ions.[1][2] The incorporation of a benzene (B151609) moiety into the DOTA framework, typically as a benzyl (B1604629) substituent, creates a bifunctional chelator. This design allows for the stable coordination of a metal ion within the macrocyclic cavity while the benzene ring provides a versatile handle for conjugation to biomolecules such as peptides, antibodies, or other targeting vectors.[3][4][5] This dual functionality is paramount in the design of targeted imaging and therapeutic agents.
The benzene ring can also play a role in stabilizing the resulting metal complex through steric hindrance.[6] The specific placement of the benzyl group on the macrocycle can lead to the formation of different regioisomers, which can influence the coordination geometry and, consequently, the properties of the final complex, such as water exchange kinetics in the case of MRI contrast agents.[7][8]
Synthesis and Characterization
The synthesis of this compound macrocycles typically involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with appropriate reagents. A common strategy is the synthesis of a mono-functionalized DOTA derivative where three of the four nitrogen atoms are alkylated with acetate (B1210297) arms, leaving one nitrogen available for reaction with a benzyl-containing electrophile. A prominent example is the synthesis of p-nitrobenzyl-DOTA (NB-DOTA), which can be subsequently reduced to the corresponding amine and converted to the highly reactive isothiocyanate derivative (p-SCN-Bn-DOTA) for bioconjugation.
General Synthetic Workflow
The overall process for preparing a this compound conjugate for biomedical applications can be outlined as follows:
Experimental Protocol: Synthesis of p-Nitrobenzyl-DOTA (NB-DOTA)
This protocol is a synthesized representation of common procedures found in the literature.
Materials:
-
Cyclen
-
tert-Butyl bromoacetate (B1195939)
-
p-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, HPLC).
Procedure:
-
Synthesis of DOTA-tri-t-butyl ester: Cyclen is reacted with three equivalents of tert-butyl bromoacetate in a suitable solvent such as acetonitrile, with a weak base like potassium carbonate to scavenge the HBr byproduct. The reaction is typically stirred at room temperature for 24-48 hours.
-
Alkylation with p-Nitrobenzyl Bromide: To the DOTA-tri-t-butyl ester, one equivalent of p-nitrobenzyl bromide is added, along with a base (e.g., K₂CO₃) in acetonitrile. The reaction mixture is stirred at an elevated temperature (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Purification of the Protected Intermediate: The crude product is purified by column chromatography on silica (B1680970) gel to yield the fully protected p-nitrobenzyl-DOTA-tri-t-butyl ester.
-
Deprotection: The tert-butyl ester protecting groups are removed by treating the purified intermediate with a strong acid, typically trifluoroacetic acid in dichloromethane (1:1 v/v), at room temperature for 12-24 hours.
-
Final Purification: The solvent and excess TFA are removed under reduced pressure. The crude p-nitrobenzyl-DOTA is then purified by preparative reverse-phase HPLC.[9] The final product is characterized by NMR and mass spectrometry.[10]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized macrocycle and its intermediates. The spectra of this compound derivatives can be complex due to the presence of multiple isomers in solution.[11][12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the final product.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for both the purification of the final product and for assessing its purity.[14][15][16]
Physicochemical Properties
The utility of this compound macrocycles in drug development is dictated by the physicochemical properties of their metal complexes. High thermodynamic stability and kinetic inertness are crucial to prevent the release of the potentially toxic free metal ion in vivo.[2][17] For MRI applications, the relaxivity of the gadolinium complex is a key parameter.
Thermodynamic Stability and Kinetic Inertness
The thermodynamic stability of a metal complex is quantified by its stability constant (log K), while kinetic inertness refers to the rate at which the complex dissociates. For in vivo applications, high kinetic inertness is often considered more critical than high thermodynamic stability.[2] DOTA-based macrocycles are known for their exceptional kinetic inertness.[17]
| Complex | log KML | Conditions | Reference |
| [Gd(DOTA)]⁻ | 25.58 | 25 °C, 0.1 M NMe₄Cl | [9] |
| [Gd-T] | 30.01 | 25 °C, 0.1 M NMe₄Cl | [9] |
| [Sm(DOTA)]⁻ | 23.93 | 25 °C, pH 3.0 | [18] |
| [Dy(DOTA)]⁻ | 23.39 | 25 °C, pH 3.0 | [18] |
| [Yb(DOTA)]⁻ | 23.06 | 25 °C, pH 3.0 | [18] |
| [Lu(DOTA)]⁻ | 23.36 | 25 °C, pH 3.0 | [18] |
| [La(DOTA)]⁻ | 23.8 | 25 °C, 1.0 M KCl | [19] |
| [Eu(DOTA)]⁻ | 24.5 | 25 °C, 1.0 M KCl | [19] |
Table 1: Thermodynamic Stability Constants (log KML) of Lanthanide-DOTA Complexes.
| Complex | Half-life (t1/2) | Conditions | Reference |
| [Gd(DOTA)]⁻ | ~13 hours | 1 N HCl, 37 °C | [9] |
| [Gd-LS] | No obvious decomplexation after 4 days | 1 N HCl, 37 °C | [9] |
| [Gd-T] | No obvious decomplexation after 4 days | 1 N HCl, 37 °C | [9] |
| [Gd(DTPA)]²⁻ | 4.5 hours | - | [17] |
| [Gd(HP-DO3A)] | > 83 hours | - | [17] |
Table 2: Kinetic Inertness of Selected Gd(III) Complexes.
Relaxivity of Gadolinium Complexes
For MRI contrast agents, the efficiency in enhancing the relaxation rate of water protons is termed relaxivity (r₁), measured in mM⁻¹s⁻¹. Higher relaxivity values allow for lower administered doses.
| Complex | r₁ (mM⁻¹s⁻¹) | Magnetic Field (T) | Conditions | Reference |
| Gd-DOTA | 3.9 | 1.5 | Human whole blood, 37 °C | [20] |
| Gd-DOTA | 3.4 | 3.0 | Human whole blood, 37 °C | [20] |
| Gd-DOTA | 2.8 | 7.0 | Human whole blood, 37 °C | [20] |
| Gd-DOTA-BODIPY | 3.9 | 0.47 (20 MHz) | 310 K | [21][22] |
| Gd-DOTA-BODIPY | 3.6 | 1.41 (60 MHz) | 310 K | [21][22] |
| (TSAP)Gd-LS | 7.4 | 1.4 | Water, 37 °C | [9] |
| (SAP)Gd-LS | 14.5 | 1.4 | Water, 37 °C | [9] |
| Gd-T | 5.2 | 1.4 | Water, 37 °C | [9] |
Table 3: T₁ Relaxivity (r₁) of Selected Gadolinium Complexes.
Applications in Drug Development
The robust chemical properties of this compound macrocycles make them ideal scaffolds for a wide range of applications in drug discovery and development.
Targeted Radiopharmaceuticals
By conjugating a this compound macrocycle to a tumor-targeting peptide or antibody, it is possible to deliver a therapeutic or diagnostic radionuclide with high specificity. The isothiocyanate group of p-SCN-Bn-DOTA readily reacts with primary amines on biomolecules to form a stable thiourea (B124793) linkage.
MRI Contrast Agents
Gadolinium-based contrast agents (GBCAs) are widely used in clinical MRI. Macrocyclic chelators like DOTA are favored due to the high stability of their gadolinium complexes, which minimizes the risk of gadolinium-related toxicity. This compound derivatives can be designed to have improved relaxivity or to be targeted to specific tissues.[9]
Conclusion
This compound macrocycles represent a cornerstone in the development of sophisticated diagnostic and therapeutic agents. Their well-defined synthesis, exceptional complex stability, and the versatility of the benzene moiety for bioconjugation provide a powerful platform for creating targeted molecular agents. A thorough understanding of their fundamental chemistry, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness their full potential in advancing modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isomerism in benzyl-DOTA derived bifunctional chelators: implications for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A combined NMR and DFT study of conformational dynamics in lanthanide complexes of macrocyclic DOTA-like ligands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of DOTA and DO3A MS- compatible mobile phase | SIELC Technologies [sielc.com]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Equilibrium and Formation/Dissociation Kinetics of some Lanthanide(III)-PCTA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Nexus of Chelation and Targeting: A Technical Guide to Novel DOTA-Benzene Applications in Radiopharmaceutical Development
For Immediate Release
A deep dive into the synthesis, application, and impact of DOTA-benzene derivatives in advancing targeted radionuclide therapy and molecular imaging. This whitepaper serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering detailed insights into the burgeoning field of this compound applications.
The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, offering the promise of personalized diagnosis and therapy for a myriad of diseases, most notably cancer. At the heart of many of these innovative agents lies the bifunctional chelator, a molecule capable of securely binding a radioisotope while simultaneously being attached to a targeting vector, such as a monoclonal antibody or peptide. Among the most pivotal of these chelators are derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that incorporate a benzene (B151609) ring, providing a stable and versatile platform for conjugation.
This guide will explore the synthesis and application of key this compound derivatives, with a particular focus on p-isothiocyanatobenzyl-DOTA (p-SCN-Bn-DOTA), a widely utilized precursor for antibody conjugation. We will delve into the quantitative aspects of these conjugates, provide detailed experimental protocols, and visualize the intricate workflows and biological pathways involved.
Data Presentation: A Comparative Analysis of this compound Conjugates
The efficiency and in vivo behavior of radiolabeled biomolecules are critically dependent on the specifics of the conjugation and radiolabeling processes. The following tables summarize key quantitative data from various studies on this compound antibody conjugates, offering a comparative overview for researchers.
Table 1: Conjugation Efficiency of p-SCN-Bn-DOTA with Various Antibodies
| Antibody | Molar Excess of p-SCN-Bn-DOTA | Average Chelator:Antibody Ratio | Reference |
| 1C1m-Fc | 5 | 1 | [1] |
| 1C1m-Fc | 10 | 2.5 | [1] |
| 1C1m-Fc | 20 | 3 | [1] |
| 1C1m-Fc | 30 | 6 | [1] |
| 1C1m-Fc | 40 | 8 | [1] |
| 1C1m-Fc | 50 | 11 | [1] |
| Rituximab | Not Specified | Not Specified | [2] |
| S01 | Not Specified | 1.6 | [3] |
| nsIgG | Not Specified | 2.2 | [3] |
Table 2: Radiolabeling and In Vitro Stability of this compound Antibody Conjugates
| Conjugate | Radionuclide | Radiochemical Purity/Yield | Serum Stability (Time) | Reference |
| [¹⁷⁷Lu]Lu-1C1m-Fc (1 DOTA) | ¹⁷⁷Lu | >95% | Not Specified | [1] |
| [¹⁷⁷Lu]Lu-1C1m-Fc (11 DOTA) | ¹⁷⁷Lu | >95% | Not Specified | [1] |
| [⁶⁴Cu]Cu-Rituximab-DOTA | ⁶⁴Cu | 98.9% | Not Specified | [2] |
| [²²⁵Ac]Ac-S01-DOTA | ²²⁵Ac | >95% | Not Specified | [3] |
| [¹¹¹In]In-TE-1132 | ¹¹¹In | Not Specified | Stable up to 240h | [4] |
| [¹⁷⁷Lu]Lu-TE-1132 | ¹⁷⁷Lu | Not Specified | Stable up to 240h | [4] |
| BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN | ⁸⁹Zr | >95% | 95% intact after 7 days | [5] |
Table 3: In Vivo Tumor Uptake of this compound Antibody Conjugates
| Conjugate | Tumor Model | Tumor Uptake (%ID/g at Time) | Reference |
| [¹⁷⁷Lu]Lu-1C1m-Fc (1 DOTA) | TEM-1 Positive Tumor | 18.8 ± 1.5% at 24h | [1] |
| [¹⁷⁷Lu]Lu-1C1m-Fc (11 DOTA) | TEM-1 Positive Tumor | 5.3 ± 1.6% at 24h | [1] |
| [⁹⁰Y]Y-DOTA-Ph-Al-ior egf/r3 | EAT Tumor | 17.6 ± 2.5% at 48h | |
| [⁹⁰Y]Y-DOTA-Ph-Al-ior egf/r3 | U-87MG Tumor | 12.89 ± 0.66% at 48h | |
| [⁸⁹Zr]Zr-DFO-panitumumab | Not Specified | ~15% at 168h | [5] |
Experimental Protocols: A Step-by-Step Guide
The successful development of this compound based radiopharmaceuticals hinges on robust and reproducible experimental procedures. Below are detailed methodologies for key experimental processes.
Protocol 1: Synthesis of p-Nitrobenzyl-DOTA
This protocol outlines a common synthetic route to p-nitrobenzyl-DOTA, a key precursor to amine- and isothiocyanate-functionalized derivatives.
Materials:
-
Cyclen (1,4,7,10-tetraazacyclododecane)
-
p-Nitrobenzyl chloride
-
Bromoacetic acid
-
Sodium carbonate
-
Hydrochloric acid
-
Sodium hydroxide
-
Solvents for purification (e.g., methanol, water)
Procedure:
-
Mono-alkylation of Cyclen: Dissolve cyclen in acetonitrile. Add sodium carbonate as a base. Slowly add a solution of p-nitrobenzyl chloride in acetonitrile and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification of Mono-alkylated Cyclen: Once the reaction is complete, filter the mixture and evaporate the solvent. The crude product is purified by column chromatography to isolate the mono-N-(p-nitrobenzyl)cyclen.
-
Alkylation of Remaining Amines: Dissolve the purified mono-alkylated cyclen in water and adjust the pH to alkaline with sodium hydroxide. Add bromoacetic acid in portions while maintaining the alkaline pH. The reaction is typically heated to drive it to completion.
-
Purification of p-Nitrobenzyl-DOTA: After the reaction, acidify the solution with hydrochloric acid. The product can be purified by ion-exchange chromatography or crystallization to yield pure p-nitrobenzyl-DOTA.
Protocol 2: Conjugation of p-SCN-Bn-DOTA to Antibodies
This protocol describes the conjugation of the isothiocyanate-functionalized this compound derivative to a monoclonal antibody.[1][3]
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., carbonate buffer, pH 9.0)
-
p-SCN-Bn-DOTA solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or ultrafiltration units
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a carbonate buffer (0.2 M, pH 9.0) using an ultrafiltration device. Adjust the antibody concentration to a working concentration (e.g., 5 mg/mL).
-
Conjugation Reaction: Add the desired molar excess of p-SCN-Bn-DOTA solution to the antibody solution. Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.[1]
-
Purification of the Conjugate: Purify the antibody-DOTA conjugate from unreacted chelator using SEC or repeated ultrafiltration with PBS.
-
Characterization: Determine the chelator-to-antibody ratio using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-complexed conjugate.
Protocol 3: Radiolabeling of this compound-Antibody Conjugates with Lutetium-177
This protocol provides a general procedure for radiolabeling the DOTA-conjugated antibody with ¹⁷⁷Lu.[1]
Materials:
-
DOTA-antibody conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5)
-
¹⁷⁷LuCl₃ solution
-
Quenching solution (e.g., DTPA solution)
-
Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase for quality control
Procedure:
-
Radiolabeling Reaction: In a sterile vial, add the DOTA-antibody conjugate to the ammonium acetate buffer. Add the ¹⁷⁷LuCl₃ solution to the vial. Incubate the reaction mixture at 40°C for 1 hour.[4]
-
Quenching: After the incubation period, add the quenching solution to the reaction mixture to complex any unreacted ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity of the labeled antibody using ITLC. The labeled antibody should remain at the origin, while free ¹⁷⁷Lu will move with the solvent front.
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the radiolabeled antibody can be purified using SEC.
Mandatory Visualization: Illuminating Pathways and Processes
To provide a clearer understanding of the complex processes involved in the development and application of this compound radiopharmaceuticals, the following diagrams have been generated using Graphviz.
The Critical Role of the Benzene Linker
The inclusion of a benzene ring in the DOTA structure serves several crucial functions. Primarily, it provides a stable and synthetically accessible point of attachment for functional groups necessary for bioconjugation, such as the isothiocyanate group in p-SCN-Bn-DOTA. This allows for the efficient and robust coupling of the chelator to targeting molecules under mild conditions, preserving the biological activity of the protein or peptide.[6]
Furthermore, the nature of the benzene linker can influence the overall physicochemical properties of the resulting radiopharmaceutical. The hydrophobicity and rigidity of the benzyl (B1604629) group can affect the pharmacokinetics, including blood clearance and biodistribution of the conjugate.[1] Studies have shown that increasing the number of DOTA moieties on an antibody can lead to faster blood clearance and altered tumor uptake, highlighting the delicate balance required in designing these complex molecules.[1] The stereochemistry of the benzyl-DOTA linkage can also lead to the formation of different isomers upon metal chelation, which may exhibit distinct properties and in vivo behavior.[7][8]
Future Directions
The field of this compound applications continues to evolve, with ongoing research focused on the development of novel derivatives with improved properties. This includes the design of new linkers to optimize pharmacokinetics, the exploration of site-specific conjugation methods to produce more homogeneous products, and the application of these chelators to a wider range of targeting molecules and radionuclides. The "theranostic" approach, where a diagnostic and a therapeutic radionuclide are chelated by the same this compound conjugate, is a particularly promising area of development, enabling personalized treatment strategies based on initial imaging findings.
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. (S)-p-SCN-Bn-DOTA | Benchchem [benchchem.com]
- 7. Isomerism in benzyl-DOTA derived bifunctional chelators: implications for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the Relaxometric Properties of Regioisomeric Benzyl-DOTA Bifunctional Chelators: Implications for Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DOTA-Benzene Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives containing a benzene (B151609) moiety to peptides. These methods are essential for the development of radiolabeled peptides used in molecular imaging and therapy.
Introduction
The conjugation of bifunctional chelators like DOTA to peptides is a critical step in the synthesis of peptide-based radiopharmaceuticals. The DOTA cage securely complexes a variety of radiometals, while the peptide serves as a targeting vector to specific biological markers. This document outlines two primary strategies for conjugating DOTA-benzene derivatives to peptides: solution-phase conjugation using activated esters and solid-phase peptide synthesis (SPPS) based methods.
Key Bifunctional this compound Reagents
Two common commercially available this compound derivatives for peptide conjugation are:
-
p-SCN-Bn-DOTA: 2-(p-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. This reagent reacts with primary amines on the peptide (N-terminus or lysine (B10760008) side chains) to form a stable thiourea (B124793) bond.
-
DOTA-NHS ester: 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid mono-N-hydroxysuccinimide ester. This reagent also reacts with primary amines to form a stable amide bond.
Experimental Protocols
Protocol 1: Solution-Phase Conjugation of p-SCN-Bn-DOTA to a Peptide
This protocol describes the conjugation of a peptide to p-SCN-Bn-DOTA in solution.
Materials:
-
Peptide with a free primary amine (N-terminus or lysine side chain)
-
p-SCN-Bn-DOTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 9.0
-
HPLC grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Preparative and analytical HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the peptide in DMF or DMSO.
-
Reagent Preparation: Dissolve p-SCN-Bn-DOTA in DMF or DMSO. A 1.3-fold molar excess of p-SCN-Bn-DOTA relative to the peptide is often used.[1]
-
Conjugation Reaction:
-
Add the p-SCN-Bn-DOTA solution to the peptide solution.
-
Add TEA or DIPEA to the reaction mixture.
-
Stir the reaction at 37°C for 16 hours.[1]
-
-
Purification:
-
Purify the DOTA-peptide conjugate using preparative reverse-phase HPLC.
-
A common mobile phase system is a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity of the DOTA-peptide conjugate by mass spectrometry. Look for the expected mass increase corresponding to the addition of the this compound moiety.
-
Assess the purity of the conjugate by analytical HPLC.
-
Protocol 2: Solid-Phase Conjugation of a DOTA Derivative to a Resin-Bound Peptide
This protocol describes the conjugation of a DOTA derivative to a peptide while it is still attached to the solid-phase resin.
Materials:
-
Peptide synthesized on a solid-phase resin (e.g., Rink amide resin) with a free N-terminal amine.
-
DOTA-tris(tBu)ester
-
Coupling reagents: HOBt (1-Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Preparative and analytical HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF.
-
DOTA Activation: In a separate vessel, pre-activate DOTA-tris(tBu)ester with HOBt and DIC in DMF for 15 minutes.[2]
-
On-Resin Conjugation:
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the DOTA-peptide conjugate from the resin and remove protecting groups.
-
Precipitate the crude product in cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
-
Purification and Characterization:
-
Purify the crude DOTA-peptide conjugate by preparative HPLC as described in Protocol 1.
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Data Presentation
Table 1: Quantitative Data for DOTA-Peptide Conjugation
| Parameter | Solution-Phase (p-SCN-Bn-DOTA) | Solid-Phase (DOTA-tris(tBu)ester) | Reference |
| Molar Ratio (DOTA:Peptide) | 1.3:1 to 2:1 | 1.5:1 to 3:1 | [1] |
| Reaction Time | 2 - 16 hours | 5 hours | [1][2] |
| Reaction Temperature | Room Temperature to 37°C | Room Temperature | [1][2] |
| Isolated Yield | ~85% | Up to 40% | [1][2] |
| Purity (Post-HPLC) | >95% | >95% | [1] |
Table 2: Characterization of DOTA-Peptide Conjugates
| Peptide | Conjugation Method | Calculated Mass (m/z) | Measured Mass (m/z) | Reference |
| GVK-DOTA | Solid-Phase | 1731.6 | 1731.7 | [3] |
| IGK-DOTA | Solid-Phase | 1681.7 | 1681.6 | [3] |
| SGV-DOTA | Solid-Phase | 1630.6 | 1630.6 | [3] |
| ZD2-DOTA | Solid-Phase | 1686.5 | 1686.5 | [3] |
Visualizations
Experimental Workflow for Solution-Phase this compound Peptide Conjugation
Caption: Workflow for solution-phase conjugation.
Experimental Workflow for Solid-Phase this compound Peptide Conjugation
Caption: Workflow for solid-phase conjugation.
References
- 1. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of DOTA-Benzene with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the radiolabeling of DOTA-benzene conjugates with Gallium-68 (⁶⁸Ga). The resulting ⁶⁸Ga-DOTA-benzene radiopharmaceutical can be utilized for Positron Emission Tomography (PET) imaging, a powerful tool in molecular imaging for preclinical and clinical research. The procedures outlined are based on established methods for the radiolabeling of DOTA-conjugated molecules.
The radiolabeling process involves the chelation of the positron-emitting radionuclide ⁶⁸Ga by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which is conjugated to a benzene-containing molecule. Gallium-68 is typically obtained from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator. The labeling reaction is performed under controlled temperature and pH, followed by purification and rigorous quality control to ensure the final product is suitable for its intended application. The entire process, from generator elution to the final product, can be completed in approximately 12–20 minutes, which is crucial given the short half-life of ⁶⁸Ga (68 minutes).[1][2][3]
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| ⁶⁸Ge/⁶⁸Ga Generator | Various | Source of ⁶⁸Ga |
| This compound Conjugate | User-synthesized or Commercial | Precursor for radiolabeling |
| Sodium Acetate (B1210297) Buffer (1 M, pH 4.5) | ACS Grade | To maintain optimal pH for labeling |
| Hydrochloric Acid (0.1 M) | ACS Grade | Eluent for ⁶⁸Ge/⁶⁸Ga generator |
| 5 M NaCl/HCl solution | ACS Grade | For cationic elution method |
| Ascorbic Acid Solution (1.4%) | Freshly Prepared | To reduce radiolysis |
| C18 Sep-Pak Cartridge | Waters or equivalent | For solid-phase extraction (SPE) purification |
| Ethanol (B145695) (Absolute) | ACS Grade | For conditioning C18 cartridge and final formulation |
| Sterile Water for Injection | USP Grade | For washing and elution |
| Sterile Saline (0.9%) | USP Grade | For final product dilution |
| ITLC-SG Strips | Varian or equivalent | For Instant Thin Layer Chromatography (ITLC) |
| Ammonium (B1175870) Acetate/Methanol (1:1) | ACS Grade | Mobile phase for ITLC |
Equipment
| Equipment | Purpose |
| Lead-shielded Hot Cell | Radiation protection |
| Automated Synthesis Module (optional) | For automated and reproducible synthesis |
| Dose Calibrator | To measure radioactivity |
| pH Meter or pH Strips | To measure the pH of solutions |
| Heating Block or Water Bath | To control reaction temperature |
| Vortex Mixer | For mixing reagents |
| Radio-TLC Scanner | To quantify radioactivity on ITLC strips |
| High-Performance Liquid Chromatography (HPLC) System with Radio-detector | For detailed radiochemical purity analysis |
| Sterile Syringes and Needles | For handling sterile solutions |
| 0.22 µm Sterile Filter | For final product sterilization |
Step-by-Step Radiolabeling Procedure
1. Elution of ⁶⁸Ga from the Generator:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Collect the ⁶⁸GaCl₃ eluate in a sterile vial.
-
Measure the activity of the eluted ⁶⁸GaCl₃ using a dose calibrator.
2. Radiolabeling Reaction:
-
In a sterile reaction vial, add the this compound conjugate (typically 10-50 µg, but should be optimized for the specific conjugate) dissolved in a small volume of water or buffer.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to between 3.5 and 4.5.[4]
-
Transfer the eluted ⁶⁸GaCl₃ to the reaction vial containing the precursor and buffer.
-
Gently mix the contents of the vial.
3. Purification of ⁶⁸Ga-DOTA-Benzene:
-
Condition a C18 Sep-Pak cartridge by washing it with ethanol followed by sterile water.
-
Pass the reaction mixture through the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-benzene will be retained on the cartridge, while unreacted ⁶⁸Ga and other hydrophilic impurities will pass through.
-
Wash the cartridge with sterile water to remove any remaining impurities.
-
Elute the purified ⁶⁸Ga-DOTA-benzene from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
-
The final product is collected in a sterile vial and can be further diluted with sterile saline for injection if necessary.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
1. Visual Inspection:
-
The final product should be a clear, colorless solution, free of any particulate matter.
2. pH Measurement:
-
The pH of the final product should be between 4.0 and 8.0.[7]
3. Radiochemical Purity (RCP):
-
Instant Thin Layer Chromatography (ITLC): This is a rapid method to determine the percentage of labeled conjugate versus impurities like free ⁶⁸Ga.[8]
-
Spot a small amount of the final product onto an ITLC-SG strip.
-
Develop the strip in a mobile phase of 1:1 ammonium acetate/methanol.[9]
-
In this system, ⁶⁸Ga-DOTA-benzene will migrate with the solvent front (Rf = 0.8-1.0), while free ⁶⁸Ga will remain at the origin (Rf = 0.0-0.2).[9]
-
Scan the strip using a radio-TLC scanner to quantify the distribution of radioactivity. The RCP should be >95%.[5]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more detailed analysis of the radiochemical purity.
-
Inject a small aliquot of the final product into an HPLC system equipped with a C18 column and a radio-detector.
-
A typical mobile phase would be a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid.
-
The retention time of the ⁶⁸Ga-DOTA-benzene should be compared to that of a non-radioactive standard. The radiochemical purity should be >95%.
-
4. Radionuclidic Purity:
-
Confirm the identity of ⁶⁸Ga by its characteristic gamma-ray photopeak at 511 keV.
-
Measure for ⁶⁸Ge breakthrough from the generator, which should be below the recommended level of 0.001%.[6]
5. Sterility and Endotoxin (B1171834) Testing:
-
The final product must be sterile and have endotoxin levels within acceptable limits (typically < 17.5 EU/mL).[9][10]
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Radiolabeling Time | 5-10 minutes | [11] |
| Reaction Temperature | 95°C | [5][6] |
| pH for Labeling | 3.5 - 4.5 | [4] |
| Radiochemical Purity (ITLC) | >99% | [9][10] |
| Radiochemical Purity (HPLC) | >99% | [6][11] |
| Specific Activity | 1200-1850 MBq/nM | [11] |
| ⁶⁸Ge Breakthrough | < 0.001% | [6] |
| Final Product pH | 4.0 - 8.0 | [7] |
Visualizations
Caption: Workflow for the radiolabeling of this compound with Gallium-68.
Caption: Decision-making flowchart for the quality control of [⁶⁸Ga]Ga-DOTA-benzene.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gallium-68 DOTATATE Production with Automated PET Radiopharmaceutical Synthesis System: A Three Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Application Notes: DOTA-Benzene Derivatives in Preclinical Theranostics
The field of theranostics, which integrates diagnostic imaging and targeted therapy, relies on molecules capable of being paired with both imaging and therapeutic radionuclides. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone of this approach due to its ability to stably complex a wide range of medically relevant radiometals.[1][2] DOTA-benzene derivatives, such as benzyl-DOTA (Bn-DOTA), are of particular interest as they offer a versatile platform for conjugation to targeting vectors while potentially enhancing the in vivo stability of the resulting radiometal complex.[3]
This platform enables the use of true theranostic pairs, where the same this compound conjugate can be labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or a beta- or alpha-emitting radionuclide such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac) for targeted radionuclide therapy.[1][4] Preclinical models are essential for evaluating the safety and efficacy of these agents, assessing their pharmacokinetic profiles, and calculating dosimetry to predict behavior in human subjects.[5][6]
Key applications in preclinical settings include:
-
PET/SPECT Imaging : To visualize tumor localization, quantify receptor expression, and perform patient selection for therapy.[6] For instance, ⁶⁸Ga-DOTA-RBB, which incorporates a modified CDK4/6 inhibitor containing benzene (B151609) rings, has been used to image CDK4/6-positive tumors.[7][8]
-
Biodistribution Studies : To determine the uptake and retention of the radiopharmaceutical in tumors versus healthy organs, which is critical for calculating radiation doses and predicting potential toxicity.[5][9]
-
Targeted Radionuclide Therapy : To assess the anti-tumor efficacy of the therapeutic counterpart (e.g., labeled with ¹⁷⁷Lu or ²²⁵Ac) in tumor-bearing animal models.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various DOTA-conjugated theranostic agents.
Table 1: Radiolabeling Performance of DOTA-Conjugates
| Conjugate | Radionuclide | pH | Temperature (°C) | Time (min) | Radiochemical Purity (%) | Reference |
|---|---|---|---|---|---|---|
| DOTA-RBB | ⁶⁸Ga | - | - | < 1 | > 99 | [7] |
| DOTA-MGS5 | ⁶⁸Ga | 3.8 - 4.0 | 95 | 10 | - | [11] |
| DOTA-Peptides | ⁶⁸Ga | 3 - 4 | 85 - 95 | 12 - 16 | - | [12] |
| DOTA-Ava-BBN2 | ⁶⁸Ga | 4.5 | 95 | 20 | > 97 | [13] |
| DOTA-Tz | ⁹⁰Y | 7 | 80 | 15 | > 90 | [2] |
| DOTA-TATE | ²²⁵Ac | - | - | - | 99.8 |[9] |
Table 2: In Vitro Performance of DOTA-Conjugates
| Conjugate | Cell Line | Target | Key Finding | Reference |
|---|---|---|---|---|
| ⁶⁸Ga-DOTA-RBB | MCF-7 | CDK4/6 | High specific uptake, blockable with excess ribociclib. | [7] |
| ⁶⁸Ga-DOTA-MGS5 | A431-CCK2R | CCK2R | High specific cell uptake of 50-60%. | [5][11] |
| ¹¹¹In-DOTA-cyclo-MG1/2 | AR42J | CCK2R | High receptor affinity and receptor-mediated uptake. | [14] |
| ⁶⁸Ga-DKFZ-PSMA-11 | PC3 PIP | PSMA | Significantly higher cell surface uptake vs. DOTA/NOTA conjugates. | [15] |
| DOTA-GRP Ligands | PC-3 | GRP-R | Kd values in the nanomolar range. |[16] |
Table 3: In Vivo Tumor Uptake and Biodistribution | Conjugate | Radionuclide | Animal Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Time (p.i.) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ⁶⁸Ga-DOTA-RBB | MCF-7 Xenograft | SUVmax: 4.56 ± 0.32 | - | 1 h |[7] | | ⁶⁸Ga-DOTA-MGS5 | BALB/c Mice | - | 4.6 ± 0.3 | 90 min |[11] | | ⁶⁸Ga-PSMA (DOTA) | PC3 PIP Xenograft | 19.5 ± 1.8 | - | 1 h |[15] | | ⁶⁸Ga-PSMA (NOTA) | PC3 PIP Xenograft | 42.2 ± 6.7 | 106 ± 23 | 1 h |[15] | | ⁹⁰Y-DOTA-Tz | PC3 Xenograft | 0.37 | - | 2 h |[17] | | ¹⁷⁷Lu-DOTA-AMBF₃-PSMA | LNCaP Xenograft | ~15 | ~20 | 1 h |[18] |
Table 4: Preclinical Therapeutic Efficacy
| Conjugate | Radionuclide | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| DOTA-LM3 | ¹⁶¹Tb | SSTR-expressing tumor | Mice treated with [¹⁶¹Tb]Tb-DOTA-LM3 survived the therapeutic study, unlike with ¹⁷⁷Lu. | [19] |
| DOTA-8-AOC-BBN | ¹⁷⁷Lu | PC-3 Xenograft | A single dose inhibited tumor growth and prolonged survival. Combination with chemotherapy showed significant tumor growth suppression. | [10] |
| DOTA-TATE | ²²⁵Ac | H727/H69 Lung NENs | Significant tumor growth delay and increased time to experimental endpoint after a single administration. |[9] |
Experimental Protocols & Visualizations
Protocol 1: Radiolabeling of DOTA-Conjugates with Gallium-68
This protocol describes a common method for labeling DOTA-conjugated peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[12][20][21]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
DOTA-conjugated peptide/molecule (25-35 nmol)
-
1 M Sodium acetate (B1210297) buffer, pH 4.5
-
1.4% Ascorbic acid solution (freshly prepared, optional radical scavenger)[12]
-
Heating block or thermomixer set to 95°C
-
C18 Sep-Pak cartridge for purification (optional)
-
Quality control system: radio-TLC or radio-HPLC
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃ solution. For some methods, the eluate is first purified and concentrated on a cation exchange cartridge.[12][20]
-
In a reaction vial, combine 25-35 nmol of the DOTA-conjugate with sodium acetate buffer to achieve a final reaction pH between 3.8 and 4.5.[11][12]
-
Add the [⁶⁸Ga]GaCl₃ eluate (70-260 MBq) to the reaction vial.[11] Ascorbic acid can be added to prevent radiolysis.[12]
-
Incubate the reaction mixture at 85-95°C for 10-15 minutes.[11][12]
-
After incubation, allow the vial to cool to room temperature.
-
(Optional) Purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and impurities.
-
Perform quality control to determine radiochemical purity (RCP). This is typically done using radio-TLC or radio-HPLC. The RCP should be >95%.[22]
Protocol 2: In Vitro Cell Uptake and Internalization Assay
This protocol is used to quantify the specific uptake and internalization of a radiolabeled compound in cancer cells expressing the target receptor.[5][7]
Materials:
-
Target-positive cancer cell line (e.g., MCF-7, PC3 PIP) and a negative control cell line.
-
Cell culture medium and supplements.
-
24-well plates.
-
Radiolabeled DOTA-conjugate.
-
Blocking agent (unlabeled conjugate or specific receptor antagonist).
-
PBS (Phosphate-Buffered Saline).
-
Glycine (B1666218) buffer (pH 2.5) or other acidic buffer to strip surface-bound radioactivity.
-
NaOH (1 M) for cell lysis.
-
Gamma counter.
Procedure:
-
Cell Plating: Seed cells in 24-well plates and allow them to attach and grow to ~70-80% confluency.
-
Blocking (for specificity): For blocking wells, pre-incubate the cells with a high concentration of the unlabeled blocking agent for 30 minutes at 37°C.
-
Incubation: Add the radiolabeled DOTA-conjugate (at a specific concentration/activity) to all wells (total uptake and blocking). Incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Washing: Stop the incubation by removing the medium and washing the cells twice with ice-cold PBS to remove unbound radioactivity.
-
Surface-Bound vs. Internalized:
-
To measure surface-bound activity, add an ice-cold acidic buffer (e.g., glycine buffer) for 5-10 minutes to strip surface-bound ligands. Collect this fraction.
-
Wash the cells again with PBS.
-
-
Cell Lysis: Lyse the cells by adding 1 M NaOH. Collect the lysate, which contains the internalized radioactivity.
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Analysis: Express the uptake as a percentage of the total added activity, normalized to cell number or protein content. Compare total uptake to blocked uptake to determine specificity.
Protocol 3: In Vivo Biodistribution and Imaging Workflow
This workflow outlines the key steps for evaluating a this compound theranostic agent in a preclinical tumor model, from administration to data analysis.[7][15][17]
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous or orthotopic tumor xenografts that express the target of interest.[7]
-
Radiopharmaceutical Administration: Inject a defined activity of the radiolabeled DOTA-conjugate (e.g., 10-15 MBq for imaging) into the mice, typically via the tail vein.[14]
-
PET/CT Imaging: At designated time points post-injection (p.i.) (e.g., 1, 2, 4 hours), anesthetize the mice and perform whole-body PET/CT scans to visualize the distribution of the agent.[7][15] The CT scan provides anatomical reference.
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, alongside standards of the injected dose.
-
-
Data Analysis:
References
- 1. thno.org [thno.org]
- 2. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THERANOSTICS: From Molecular Imaging Using Ga-68 Labeled Tracers and PET/CT to Personalized Radionuclide Therapy - The Bad Berka Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-DOTA-RBB as Potential PET Radiotracer for Imaging CDK4/6 in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Preclinical Evaluation of Novel 68Ga-DOTA-RBB as Potential PET Radiotracer for Imaging CDK4/6 in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of [225Ac]Ac-DOTA-TATE for treatment of lung neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Combined 177Lu-DOTA-8-AOC-BBN(7-14)NH2 GRP Receptor Targeted Radiotherapy and Chemotherapy in PC-3 Human Prostate Tumor Cell Xenografted SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pre-clinical evaluation of eight DOTA coupled gastrin-releasing peptide receptor (GRP-R) ligands for in vivo targeting of receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. repository.tudelft.nl [repository.tudelft.nl]
- 20. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for DOTA-Benzene in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) is a promising strategy in precision oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to tumor-associated antigens or receptors. The choice of the chelator, a molecule that firmly binds the radionuclide, is critical for the stability and efficacy of the radiopharmaceutical. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile and widely used chelator due to its ability to form stable complexes with a variety of diagnostic and therapeutic radionuclides.[1][2][3]
This document provides detailed application notes and protocols for the use of DOTA-benzene derivatives in the development of targeted radiopharmaceuticals. This compound derivatives are bifunctional chelators that incorporate a benzene (B151609) ring, often functionalized for straightforward conjugation to biomolecules. A common example is p-isothiocyanatobenzyl-DOTA (p-SCN-Bn-DOTA), which readily reacts with amine groups on proteins and peptides.
Key Applications
This compound derivatives are instrumental in the development of theranostic agents, which combine diagnostic imaging and therapy using the same targeting molecule labeled with different radionuclides.[1] This approach allows for patient stratification, dosimetry calculations, and monitoring of therapeutic response.
Common Radionuclide Pairs for Theranostics:
| Diagnostic Radionuclide (Imaging) | Therapeutic Radionuclide (Therapy) |
| Gallium-68 (⁶⁸Ga) | Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) |
| Copper-64 (⁶⁴Cu) | Copper-67 (⁶⁷Cu) |
| Zirconium-89 (⁸⁹Zr) | Actinium-225 (²²⁵Ac) or Thorium-227 (²²⁷Th) |
Experimental Protocols
Conjugation of this compound Derivatives to Targeting Molecules
This protocol describes the conjugation of a this compound derivative (e.g., p-SCN-Bn-DOTA) to a targeting peptide or antibody.
Materials:
-
Targeting molecule (peptide or antibody) with a free amine group
-
p-SCN-Bn-DOTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
-
Deionized water
-
Spectrophotometer
Procedure:
-
Dissolve the targeting molecule in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
-
Dissolve a 5- to 10-fold molar excess of p-SCN-Bn-DOTA in a small volume of DMF or DMSO.
-
Slowly add the p-SCN-Bn-DOTA solution to the targeting molecule solution while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purify the DOTA-conjugated molecule using a PD-10 desalting column equilibrated with deionized water to remove unconjugated this compound.
-
Collect the fractions containing the conjugated product.
-
Determine the protein concentration and the number of DOTA molecules per targeting molecule using spectrophotometry and mass spectrometry, respectively.
-
Store the purified conjugate at -20°C or -80°C.
Logical Workflow for this compound Conjugation:
Caption: Workflow for conjugating this compound to a targeting molecule.
Radiolabeling of this compound Conjugates
This section provides protocols for radiolabeling this compound conjugated targeting molecules with common diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu) radionuclides.
Materials:
-
This compound conjugated targeting molecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
To a sterile reaction vial, add 10-50 µg of the this compound conjugate.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 10-15 minutes.[4]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.[5]
Materials:
-
This compound conjugated targeting molecule
-
¹⁷⁷LuCl₃ solution
-
Ammonium (B1175870) acetate buffer (0.4 M, pH 5.0)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, dissolve 10-100 µg of the this compound conjugate in ammonium acetate buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ to the vial.
-
Incubate the reaction mixture at 90-95°C for 20-30 minutes.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Radiolabeling Workflow Diagram:
Caption: General workflow for radiolabeling this compound conjugates.
In Vitro Cell Binding and Internalization Assays
These assays are crucial to evaluate the specificity and affinity of the radiolabeled conjugate for the target cancer cells.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
Radiolabeled this compound conjugate
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Gamma counter
Procedure:
-
Plate cells in 12- or 24-well plates and allow them to adhere overnight.
-
Wash the cells with binding buffer.
-
Add increasing concentrations of the radiolabeled conjugate to the wells. For blocking experiments, add a 100-fold molar excess of the non-radiolabeled conjugate to a separate set of wells 15 minutes prior to adding the radiolabeled compound.
-
Incubate for 1-2 hours at 37°C or 4°C.
-
For total binding: Aspirate the medium and wash the cells twice with ice-cold binding buffer. Lyse the cells and measure the radioactivity in a gamma counter.
-
For internalization: After incubation, aspirate the medium and wash with ice-cold binding buffer. Add acid wash buffer for 5-10 minutes on ice to strip off surface-bound radioactivity. Collect the supernatant (surface-bound fraction). Lyse the cells and measure the radioactivity in the cell lysate (internalized fraction).
-
Calculate the percentage of added dose that is cell-bound and internalized.
In Vivo Biodistribution Studies
Animal models are used to assess the pharmacokinetics, tumor uptake, and clearance of the radiolabeled conjugate.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts)
-
Radiolabeled this compound conjugate
-
Saline for injection
-
Anesthesia
-
Gamma counter
Procedure:
-
Inject a known amount of the radiolabeled conjugate intravenously into the tail vein of the tumor-bearing animals.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments with this compound based radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and Stability
| Radiopharmaceutical | Radionuclide | Radiochemical Purity (%) | Stability in Serum (24h, 37°C) (%) |
| ⁶⁸Ga-DOTA-PeptideX | ⁶⁸Ga | > 98% | > 95% |
| ¹⁷⁷Lu-DOTA-PeptideX | ¹⁷⁷Lu | > 99% | > 97% |
| ⁶⁸Ga-DOTA-AntibodyY | ⁶⁸Ga | > 95% | > 90% |
| ¹⁷⁷Lu-DOTA-AntibodyY | ¹⁷⁷Lu | > 98% | > 95% |
Table 2: In Vitro Cell Uptake Data
| Cell Line | Radiopharmaceutical | Total Cell Uptake (% added dose/10⁶ cells) | Internalized Fraction (% of total uptake) |
| Target-Positive | ⁶⁸Ga-DOTA-PeptideX | 15.2 ± 2.1 | 75.6 ± 5.3 |
| Target-Negative | ⁶⁸Ga-DOTA-PeptideX | 0.8 ± 0.2 | N/A |
| Target-Positive | ¹⁷⁷Lu-DOTA-AntibodyY | 25.4 ± 3.5 | 85.1 ± 4.8 |
| Target-Negative | ¹⁷⁷Lu-DOTA-AntibodyY | 1.2 ± 0.3 | N/A |
Table 3: In Vivo Biodistribution Data (%ID/g at 24h post-injection)
| Organ/Tissue | ¹⁷⁷Lu-DOTA-PeptideX | ¹⁷⁷Lu-DOTA-AntibodyY |
| Blood | 0.5 ± 0.1 | 5.2 ± 0.8 |
| Tumor | 12.3 ± 2.5 | 20.1 ± 3.7 |
| Heart | 0.3 ± 0.1 | 0.8 ± 0.2 |
| Lungs | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Liver | 1.5 ± 0.4 | 4.3 ± 0.9 |
| Spleen | 0.4 ± 0.1 | 1.1 ± 0.3 |
| Kidneys | 8.9 ± 1.8 | 2.5 ± 0.6 |
| Muscle | 0.2 ± 0.1 | 0.5 ± 0.1 |
| Bone | 0.3 ± 0.1 | 0.7 ± 0.2 |
Signaling Pathways in Targeted Radionuclide Therapy
The therapeutic effect of this compound based radiopharmaceuticals is primarily mediated by the induction of DNA damage in cancer cells through the emission of particles (e.g., beta particles from ¹⁷⁷Lu or alpha particles from ²²⁵Ac). This DNA damage triggers various cellular signaling pathways, ultimately leading to cell death.
DNA Damage Response Pathway:
Caption: Simplified signaling pathway of radiation-induced cell death.
Conclusion
This compound derivatives are essential tools in the development of targeted radiopharmaceuticals for cancer diagnosis and therapy. Their straightforward conjugation chemistry, coupled with the stable chelation of a wide range of radionuclides, makes them highly valuable for researchers and drug developers in the field of nuclear medicine. The protocols and data presented here provide a comprehensive guide for the application of this compound in advancing targeted radionuclide therapies.
References
- 1. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 4. Radiopharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Setup of 68Ga-DOTA-Benzene Labeling
Introduction
The process involves the chelation of the positron-emitting radionuclide ⁶⁸Ga by a DOTA-conjugated precursor under controlled conditions.[2] The short half-life of ⁶⁸Ga, approximately 68 minutes, necessitates a rapid and efficient labeling and quality control process.[2][3] Both manual and automated methods are described, with automation being crucial for reproducibility and radiation safety in clinical settings.[4]
I. Materials and Equipment
A comprehensive list of materials and equipment required for the successful radiolabeling of DOTA-conjugated compounds with ⁶⁸Ga is provided below.
| Category | Item | Specifications |
| Radionuclide | ⁶⁸Ge/⁶⁸Ga Generator | Pharmaceutical grade, providing [⁶⁸Ga]GaCl₃ in dilute HCl.[5] |
| Precursor | DOTA-conjugated molecule (e.g., DOTA-benzene derivative) | Lyophilized powder, stored at -20°C. |
| Reagents | Sodium Acetate (B1210297) Buffer | 0.1 M to 2.5 M, pH 3.5-4.5, trace metal grade.[4][6][7] |
| Hydrochloric Acid (HCl) | 0.1 N, for generator elution.[4] | |
| Ethanol | Absolute, pharmaceutical grade.[4] | |
| Water for Injection (WFI) | Sterile, pharmaceutical grade.[8] | |
| Antioxidants (optional) | L-methionine, L-ascorbic acid.[4] | |
| Solid Phase Extraction (SPE) Cartridges | Strong Cation Exchange (SCX) for ⁶⁸Ga concentration.[8][9] | |
| C18 or HLB for product purification.[3][5][10] | ||
| Equipment | Automated Synthesis Module | e.g., GAIA®, Modular-Lab PharmTracer.[4] |
| Heating Block or Water Bath | Capable of maintaining 80-95°C.[8] | |
| Dose Calibrator | For radioactivity measurement. | |
| pH meter or pH strips | For verifying reaction pH. | |
| Analytical HPLC system | With radio-detector for quality control.[10] | |
| Radio-TLC scanner | For radiochemical purity determination.[8] | |
| Sterile Vials and Syringes | For reagent handling and final product collection. | |
| Lead Shielding | For radiation protection.[11] |
II. Experimental Protocols
Detailed methodologies for both manual and automated ⁶⁸Ga-labeling of DOTA-conjugated molecules are presented below.
A. Manual Radiolabeling Protocol
This protocol outlines the fundamental steps for manual labeling, which is often used for initial optimization studies.
-
⁶⁸Ga Elution and Concentration:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 N HCl to obtain [⁶⁸Ga]GaCl₃.[4]
-
For concentration, pass the eluate through a pre-conditioned SCX cartridge, which will trap the ⁶⁸Ga³⁺.[8][9]
-
Wash the SCX cartridge with WFI to remove impurities.[8]
-
Elute the concentrated ⁶⁸Ga from the SCX cartridge using a small volume of 5 M NaCl solution containing a small amount of 5.5 M HCl.[9]
-
-
Reaction Mixture Preparation:
-
Radiolabeling Reaction:
-
Purification of the Labeled Product:
-
After incubation, the reaction mixture can be purified using a C18 or HLB SPE cartridge to remove unreacted ⁶⁸Ga and other impurities.[3][5]
-
The labeled product is retained on the cartridge while unreacted ⁶⁸Ga passes through to the waste.[5]
-
Elute the purified [⁶⁸Ga]Ga-DOTA-conjugate from the cartridge with an ethanol/water mixture into a sterile product vial.[5]
-
B. Automated Radiolabeling Protocol
Automated synthesizers are recommended for routine clinical production to ensure reproducibility and minimize radiation exposure.[4]
-
System Setup:
-
Install a sterile cassette and reagents onto the automated synthesis module according to the manufacturer's instructions.
-
The synthesizer will automatically perform the following steps.
-
-
Automated Synthesis Sequence:
-
The module elutes the ⁶⁸Ge/⁶⁸Ga generator.
-
The ⁶⁸Ga eluate is passed through an SCX cartridge for concentration and purification.[8]
-
The concentrated ⁶⁸Ga is eluted into the reaction vessel containing the DOTA-precursor and buffer solution.
-
The reaction mixture is heated to the optimized temperature (e.g., 90°C) for a set duration (e.g., 9 minutes).[4]
-
The reaction mixture is then passed through a C18 or HLB SPE cartridge for purification.[4]
-
The final product is eluted from the SPE cartridge with an ethanol/water solution, passed through a sterile filter, and collected in a sterile vial.
-
III. Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | >95%.[4][6] |
| pH | pH meter or pH paper | Between 4.5 and 8.5 for injection. |
| Radionuclidic Purity | Gamma spectroscopy | ⁶⁸Ge breakthrough <0.001%.[6] |
| Sterility | Standard microbiological testing | Sterile.[12] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Within Ph. Eur. limits.[12] |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on ⁶⁸Ga-DOTA-peptide labeling.
| Parameter | Value | Reference |
| Radiochemical Yield | 50% - >98% | [3][4][13] |
| Radiochemical Purity | >95% - >99% | [3][4][6][10] |
| Specific Activity | 1200-1850 MBq/nmol | [10] |
| Labeling Time | 7-25 minutes | [6][10] |
| Heating Temperature | 80 - 121°C | [7][8][12] |
| Precursor Amount | 10 - 150 µg | [1][4][13] |
IV. Visualizations
Experimental Workflow for ⁶⁸Ga-DOTA-Benzene Labeling
Caption: Automated workflow for ⁶⁸Ga-DOTA-benzene synthesis.
Manual vs. Automated Labeling Logic
Caption: Decision logic for choosing labeling method.
Disclaimer: This document provides a generalized protocol. Researchers must optimize and validate the procedure for their specific DOTA-conjugated molecule and intended application, adhering to all relevant safety and regulatory guidelines.
References
- 1. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a Fluorescently Labeled 68Ga-DOTA-TOC Analog for Somatostatin Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 5. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fully automated radiolabeling of [68Ga]Ga-EMP100 targeting c-MET for PET-CT clinical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. youtube.com [youtube.com]
- 12. 68Ga-autoclabeling of DOTA-TATE and DOTA-NOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 68Ga-labelled DOTA-derivatised peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dota-Benzene Derivatives in Neuroendocrine Tumor Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of DOTA-benzene derivatives, a class of radiopharmaceuticals, in the imaging of neuroendocrine tumors (NETs). It is intended for researchers, scientists, and professionals involved in drug development. The information compiled here is based on preclinical and clinical studies and aims to serve as a comprehensive resource for understanding the synthesis, mechanism of action, and imaging protocols associated with these agents.
Neuroendocrine tumors are a diverse group of neoplasms that express somatostatin (B550006) receptors (SSTRs) on their cell surfaces. This characteristic allows for targeted imaging using radiolabeled somatostatin analogs. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that can be conjugated to peptides and stably complex with radionuclides like Gallium-68 (⁶⁸Ga). The incorporation of a benzene (B151609) ring into the linker or peptide structure of these DOTA-conjugates can influence their pharmacokinetic and pharmacodynamic properties, potentially leading to improved imaging characteristics.
These this compound based radiotracers, particularly when labeled with ⁶⁸Ga, are utilized in Positron Emission Tomography (PET) imaging, a highly sensitive molecular imaging technique. ⁶⁸Ga-DOTA-peptide PET/CT has shown superiority over conventional imaging methods in the diagnosis, staging, and monitoring of NETs.[1][2][3][4][5][6]
Signaling Pathway
This compound derivatives used in NET imaging are typically analogs of somatostatin. They exert their function by binding to somatostatin receptors (SSTRs), predominantly subtype 2 (SSTR2), which are overexpressed on the surface of well-differentiated neuroendocrine tumor cells. This binding event allows for the visualization of tumor lesions upon PET scanning. The binding of the radiolabeled peptide to the SSTR initiates internalization of the receptor-ligand complex, leading to the accumulation of radioactivity within the tumor cells.
Figure 1: Signaling pathway of this compound peptides in NET cells.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used DOTA-conjugated peptides in neuroendocrine tumor imaging. While specific "this compound" compounds are not as extensively documented under this exact name, the data for widely used DOTA-peptides provides a relevant benchmark.
| Radiotracer | Binding Affinity (IC50, nM) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Reference |
| ⁶⁸Ga-DOTATATE | 0.2 - 2.5 | >95 | 18 ± 4 | [7] |
| ⁶⁸Ga-DOTATOC | ~1 | >95 | Variable | [8] |
| ⁶⁸Ga-DOTANOC | SSTR2: 2.3, SSTR3: 31, SSTR5: 1.6 | >95 | Variable | |
| [¹⁸F]AlF-NOTA-JR11 | Kd = 11.59 ± 1.31 | 98.74 ± 1.24 | 24-36 | [9] |
| ⁶⁸Ga-di-DOTA-α,ɛ−Lys-NT(6–13) | 5 | >99 (in serum) | Not Specified | [10] |
| Radiotracer | Tumor Uptake (%ID/g at 1-2h p.i.) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| ⁶⁸Ga-DOTATATE | ~15-20 in SSTR2+ tumors | >100 | >100 | |
| ⁶⁸Ga-DOTATOC | Variable, high in SSTR2+ tumors | High | High | |
| ⁶⁸Ga-DOTANOC | Variable, high in SSTR2/3/5+ tumors | High | High | |
| [¹⁸F]AlF-NOTA-JR11 | 9.02 ± 0.92 (in mice) | Not Specified | Not Specified | [9] |
| ⁶⁸Ga-di-DOTA-α,ɛ−Lys-NT(6–13) | 4.0 (in mice) | 8 | Not Specified | [10] |
Experimental Protocols
Synthesis of this compound Peptides
The synthesis of DOTA-conjugated peptides is typically performed using solid-phase peptide synthesis (SPPS) following standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[11]
Materials:
-
Rink-amide MBHA resin
-
Fmoc-protected amino acids
-
DOTA-tris(t-Bu) ester
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the Rink-amide MBHA resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.
-
DOTA Conjugation: After the peptide chain is assembled, couple DOTA-tris(t-Bu) ester to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Radiolabeling with Gallium-68
The radiolabeling of DOTA-peptides with ⁶⁸Ga is a well-established procedure, often performed using automated synthesis modules.[12][13]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide
-
Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)[12]
-
Hydrochloric acid (0.1 M)[12]
-
Cation exchange cartridge (e.g., SCX)
-
Sterile water for injection
-
Sterile filters
Protocol:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.[13]
-
⁶⁸Ga Trapping and Elution: Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge. Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume of a suitable eluent (e.g., 5 M NaCl/0.1 M HCl) directly into the reaction vial.[12]
-
Reaction Mixture Preparation: The reaction vial should contain the this compound peptide dissolved in a sodium acetate buffer to maintain the optimal pH for labeling (typically pH 3.5-4.5).[7][12]
-
Labeling Reaction: Heat the reaction mixture at 85-95°C for 5-15 minutes.[7][12]
-
Quality Control: Determine the radiochemical purity of the final product using instant thin-layer chromatography (iTLC) or radio-HPLC.[7][12]
-
Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the product using a solid-phase extraction (SPE) cartridge (e.g., C18).[13]
-
Formulation: Formulate the final product in a physiologically compatible solution for injection.
Figure 2: General workflow for ⁶⁸Ga-radiolabeling of DOTA-peptides.
Preclinical and Clinical Imaging Protocol
The following is a general protocol for PET/CT imaging of neuroendocrine tumors using ⁶⁸Ga-DOTA-benzene peptides.
Patient Preparation:
-
No specific dietary restrictions are generally required.
-
Patients should be well-hydrated.
-
Discontinuation of long-acting somatostatin analogs for 3-4 weeks and short-acting ones for 24 hours prior to imaging is recommended to avoid receptor blockade.
Imaging Procedure:
-
Radiotracer Administration: Administer the ⁶⁸Ga-DOTA-benzene peptide intravenously. The typical injected dose is around 3 MBq/kg, with a maximum of 370 MBq.[3]
-
Uptake Phase: Allow for an uptake period of 45-90 minutes post-injection.[3]
-
Image Acquisition: Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
-
Image Analysis: Analyze the images for areas of abnormal radiotracer uptake, which are indicative of tumor lesions. The intensity of uptake is often quantified using the Standardized Uptake Value (SUV).
Figure 3: Clinical workflow for NET imaging with ⁶⁸Ga-DOTA-peptides.
Conclusion
This compound derivatives, as part of the broader class of DOTA-conjugated peptides, are powerful tools for the molecular imaging of neuroendocrine tumors. Their high affinity for somatostatin receptors allows for sensitive and specific detection of primary tumors and metastatic lesions. The well-established protocols for their synthesis and radiolabeling, coupled with standardized imaging procedures, have led to their widespread clinical adoption and significant impact on the management of patients with NETs. Further research into novel DOTA-conjugates with optimized pharmacokinetic properties continues to be an active area of investigation, promising even more effective diagnostic and theranostic agents in the future.
References
- 1. Imaging in neuroendocrine tumors: an update for the clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [68Ga]-Dota Peptide PET/CT in Neuroendocrine Tumors: Main Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Functional imaging in neuroendocrine tumors: assessment of molecular heterogeneity using [68Ga]Ga-DOTA-TOC and [18F]FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research process of PET tracers for neuroendocrine tumors diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Functional Imaging of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers [mdpi.com]
- 9. Synthesis, preclinical evaluation, and a pilot clinical imaging study of [18F]AlF-NOTA-JR11 for neuroendocrine neoplasms compared with [68Ga]Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical PET Imaging of NTSR-1-Positive Tumors with 64Cu- and 68Ga-DOTA-Neurotensin Analogs and Therapy with an 225Ac-DOTA-Neurotensin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DOTA-Benzene Bioconjugation in Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the bioconjugation of DOTA-benzene derivatives to antibodies for subsequent radiolabeling, a critical step in the development of targeted radiopharmaceuticals for imaging and therapy.
Introduction
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals. For antibody labeling, DOTA is typically functionalized with a reactive group that can covalently bind to amino acid residues on the antibody surface, most commonly lysine (B10760008). The use of a benzene (B151609) ring as part of the linker between DOTA and the reactive group can provide rigidity and influence the pharmacokinetic properties of the resulting immunoconjugate.
The most common reactive forms of DOTA for antibody conjugation are N-hydroxysuccinimide (NHS) esters and isothiocyanates (SCN). DOTA-NHS esters react with primary amines on lysine residues to form stable amide bonds, while p-SCN-Bn-DOTA (para-isothiocyanatobenzyl-DOTA) also reacts with primary amines to form a thiourea (B124793) linkage. The choice of linker can influence the labeling kinetics and the in vivo behavior of the radiolabeled antibody.[1]
Key Considerations for DOTA-Antibody Conjugation
Several factors must be carefully controlled to ensure successful conjugation and preserve the integrity of the antibody:
-
DOTA-to-Antibody Ratio: The number of DOTA molecules conjugated per antibody can impact its immunoreactivity and pharmacokinetic profile. A higher ratio may lead to increased specific activity but can also result in decreased immunoreactivity and faster clearance from circulation.[2]
-
Reaction Conditions: The pH, temperature, and buffer composition during conjugation are critical. The reaction of DOTA-NHS esters with lysine residues is typically performed at a slightly alkaline pH (around 8.2-9.0).[3] Mild temperatures (room temperature to 37°C) are generally preferred to prevent antibody denaturation.[1]
-
Purification: After conjugation, it is essential to remove unconjugated DOTA and any aggregated antibody to ensure high radiochemical purity and prevent altered biodistribution. Size-exclusion chromatography is a commonly used method for purification.
Experimental Protocols
The following are generalized protocols for the conjugation of DOTA-NHS ester and p-SCN-Bn-DOTA to an antibody and subsequent radiolabeling. Researchers should optimize these protocols for their specific antibody and radiometal.
Protocol 1: Antibody Conjugation with DOTA-NHS Ester
This protocol describes the conjugation of a DOTA-NHS ester to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
DOTA-NHS ester
-
Conjugation buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.2-8.5
-
Quenching solution (optional): 1.5 M hydroxylamine (B1172632) hydrochloride[3]
-
Purification system: Size-exclusion chromatography (e.g., PD-10 column)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the antibody into the conjugation buffer to a final concentration of 1-10 mg/mL.
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Quenching (Optional): To stop the reaction and hydrolyze any remaining reactive esters, a quenching agent like hydroxylamine can be added.[3]
-
Purification:
-
Purify the DOTA-conjugated antibody using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).
-
Collect fractions and determine the antibody concentration (e.g., by measuring absorbance at 280 nm).
-
-
Characterization: Determine the number of DOTA molecules per antibody using methods such as MALDI-TOF mass spectrometry.[6]
-
Storage: Store the purified DOTA-antibody conjugate at -20°C or -80°C.
Protocol 2: Antibody Conjugation with p-SCN-Bn-DOTA
This protocol outlines the conjugation of p-SCN-Bn-DOTA to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
p-SCN-Bn-DOTA
-
Conjugation buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer, pH 9.0
-
Purification system: Size-exclusion chromatography
-
0.1 N HCl
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the conjugation buffer to a final concentration of 1-5 mg/mL.
-
p-SCN-Bn-DOTA Preparation: Dissolve p-SCN-Bn-DOTA in 0.1 N HCl.[7]
-
Conjugation Reaction:
-
Purification:
-
Purify the DOTA-conjugated antibody using size-exclusion chromatography equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate).
-
Collect and pool the antibody-containing fractions.
-
-
Characterization and Storage: As described in Protocol 1.
Protocol 3: Radiolabeling of DOTA-Conjugated Antibody
This protocol provides a general procedure for radiolabeling the DOTA-antibody conjugate with a radiometal.
Materials:
-
DOTA-conjugated antibody
-
Radiometal solution (e.g., 177LuCl3, 90YCl3, 64CuCl2)
-
Labeling buffer: 0.1 - 0.4 M Acetate or Ammonium Acetate buffer, pH 5.0-5.6[2]
-
Quenching solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Purification system (if necessary): Size-exclusion chromatography
Procedure:
-
Reaction Setup:
-
In a sterile vial, combine the DOTA-conjugated antibody and the labeling buffer.
-
Add the radiometal solution to the antibody mixture. The amount of radiometal will depend on the desired specific activity.
-
-
Incubation: Incubate the reaction mixture at a temperature and for a duration suitable for the specific radiometal. For many radiometals, incubation at 37°C for 1 hour is sufficient.[1][2] However, some, like 89Zr, may require higher temperatures.[8]
-
Quality Control: Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The mobile phase for ITLC is often a citrate (B86180) or DTPA solution.
-
Quenching: If unchelated radiometal is present, add DTPA solution to a final concentration of 5 mM to complex the free radiometal.
-
Purification (if necessary): If the RCP is below 95%, purify the radiolabeled antibody using size-exclusion chromatography.
-
Final Formulation: Formulate the purified radiolabeled antibody in a physiologically compatible buffer for in vivo use.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on DOTA-antibody labeling.
Table 1: DOTA-Antibody Conjugation and Radiolabeling Parameters
| Antibody | DOTA Derivative | Molar Ratio (Chelator:Ab) | Radiolabeling Conditions | Radiochemical Purity (%) | Specific Activity | Reference |
| Trastuzumab | DOTA-NHS ester | 20:1 | 64Cu, RT, 15 min | >97% | Not specified | [4] |
| Trastuzumab | DOTA-NHS ester | 100:1 | 64Cu, RT, 15 min | >97% | Not specified | [4] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 1:1 to 11:1 | 177Lu, 37°C, 1 h | >95% | Not specified | [2] |
| Rituximab | p-SCN-Bn-DOTA | 10:1 | 177Lu/90Y | >98% | ~0.6 GBq/mg | [5] |
| Rituximab | DOTA-NHS ester | 100:1 | 177Lu/90Y | >98% | ~0.6 GBq/mg | [5] |
| Anti-CD-11c | p-SCN-Bn-DOTA | Not specified | 88Y, RT, 18 h | Quantitative | 15.5 µCi/66 µg | [7] |
| ior egf/r3 | DOTA-Ph-Al | Not specified | 99mTc/90Y | >96% | 10-20 mCi/mg (99mTc), 2-5 mCi/mg (90Y) | [9] |
Table 2: Stability and Immunoreactivity of DOTA-Labeled Antibodies
| Antibody Conjugate | Stability Test | Results | Immunoreactivity | Reference |
| 99mTc-DOTA-Ph-Al-ior egf/r3 | Serum, 24 h | >97% bound | High and specific binding | [9] |
| 90Y-DOTA-Ph-Al-ior egf/r3 | Serum, 5 days | 98% bound | Not specified | [9] |
| 177Lu-1C1m-Fc | Not specified | Not specified | Decreased with >8.5 DOTA/Ab | [2] |
| 225Ac-DOTA-Antibody | Serum challenge | Stable | Retained | [1] |
| 88Y-DOTA-B3 | Serum, 17 days | No significant release | Not specified | [10] |
Visualizations
Caption: Experimental workflow for this compound antibody conjugation and radiolabeling.
Caption: Reaction of DOTA-NHS ester with an antibody lysine residue.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 4. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. download.uni-mainz.de [download.uni-mainz.de]
- 8. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of DOTA-Benzene Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators to peptides is a critical step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The benzene (B151609) moiety can be incorporated as part of the peptide sequence or as a component of the bifunctional chelator itself, such as with p-SCN-Bn-DOTA. Achieving high purity of these DOTA-benzene peptide conjugates is paramount to ensure accurate radiolabeling, reliable in vitro and in vivo characterization, and ultimately, clinical safety and efficacy. This application note provides a detailed protocol for the purification of this compound peptide conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted and effective method.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines the purification of crude this compound peptide conjugates synthesized via solid-phase peptide synthesis (SPPS) and cleaved from the resin.
Materials and Reagents:
-
Crude this compound peptide conjugate (lyophilized powder)
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water
-
Solvent B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN)
-
HPLC system with a preparative or semi-preparative C18 column
-
UV detector
-
Fraction collector
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude lyophilized this compound peptide conjugate in a minimal amount of Solvent A or a mixture of Solvent A and Solvent B to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the semi-preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A and 5% B) at a constant flow rate until a stable baseline is achieved on the UV detector.[1]
-
Injection and Separation: Inject the prepared sample onto the equilibrated column. The separation is achieved by applying a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide conjugate and should be optimized for each specific compound. A common starting point is a linear gradient from 5% to 95% Solvent B over a set period (e.g., 30 minutes).[1]
-
Detection and Fraction Collection: Monitor the elution of the conjugate using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 280 nm (if aromatic amino acids are present). Collect fractions corresponding to the major peak, which represents the desired this compound peptide conjugate.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient over a shorter time.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide conjugate as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2]
Protocol 2: Solid-Phase Extraction (SPE) for Post-Radiolabeling Purification
This protocol is suitable for the rapid purification of radiolabeled this compound peptide conjugates to remove unchelated radionuclides.
Materials and Reagents:
-
Radiolabeled peptide solution
-
C18 SPE cartridge (e.g., Sep-Pak)
-
Deionized water
-
Syringes
Methodology:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethanol through it, followed by 10 mL of deionized water.
-
Sample Loading: Load the radiolabeling reaction mixture onto the conditioned C18 cartridge. The radiolabeled peptide conjugate will be retained on the solid phase, while hydrophilic impurities and some unchelated radionuclides will pass through.
-
Washing: Wash the cartridge with deionized water to remove any remaining unbound radionuclide and hydrophilic impurities.
-
Elution: Elute the purified radiolabeled this compound peptide conjugate from the cartridge using a small volume of ethanol or an ethanol/water mixture.
-
Quality Control: Analyze the radiochemical purity of the eluted product using radio-HPLC or instant thin-layer chromatography (iTLC).[3]
Data Presentation
Table 1: Representative HPLC Purification Parameters for DOTA-Peptide Conjugates
| Parameter | Method 1 | Method 2 |
| HPLC System | Shimadzu HPLC system | Agilent 1100 HPLC system |
| Column | Econosphere C18 (10 µm, 250 x 4.6 mm) | Semi-preparative C18 |
| Solvent A | 0.1% (v/v) TFA in water | 100% water |
| Solvent B | 0.1% (v/v) TFA in acetonitrile | Acetonitrile |
| Flow Rate | 1.1 mL/min | Not specified |
| Gradient | 0-2.5 min: 95% A, 5% B2.5-32.5 min: Linear gradient to 5% A, 95% B32.5-35.5 min: Hold at 5% A, 95% B35.5-42.5 min: Return to 95% A, 5% B | 0-10 min: 100% A10-30 min: Linear gradient to 20% B30-35 min: Linear gradient to 100% B |
| Reference | [1] | [2] |
Mandatory Visualization
Caption: Workflow for the purification of this compound peptide conjugates.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: DOTA-Benzene Bioconjugation
Welcome to the technical support center for optimizing your DOTA-benzene bioconjugation reactions. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible conjugations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive forms of DOTA containing a benzene (B151609) group for bioconjugation?
A1: The most common commercially available form is p-SCN-Bn-DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-mono-p-isothiocyanatobenzyl). The isothiocyanate group (-NCS) reacts with primary amines on biomolecules. Another common approach involves using DOTA-NHS esters, which can be prepared with linkers containing a benzene ring.
Q2: What is the primary reaction mechanism for this compound bioconjugation?
A2: For p-SCN-Bn-DOTA, the isothiocyanate group reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins) to form a stable thiourea (B124793) bond.[1] For DOTA-NHS esters, the N-hydroxysuccinimide ester is a leaving group that facilitates the reaction with primary amines to form a stable amide bond.[2]
Q3: Which experimental parameters are most critical for successful conjugation?
A3: The most critical parameters to optimize are pH, temperature, the molar ratio of the DOTA derivative to your biomolecule, and the choice of buffer.[3][4] These factors significantly influence conjugation efficiency, the degree of labeling, and the preservation of your biomolecule's integrity.
Q4: How does pH affect the conjugation reaction?
A4: The pH of the reaction buffer is crucial. For reactions involving NHS esters, a pH of 8.3-8.5 is optimal to ensure the target amino groups are deprotonated and reactive.[5][6] At lower pH, the amino groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to rapid hydrolysis.[5][6] For isothiocyanates, a slightly basic pH is also generally preferred.
Q5: What is the impact of the molar ratio of DOTA-reagent to my biomolecule?
A5: The molar ratio directly influences the number of DOTA molecules conjugated to each biomolecule (degree of labeling). Increasing the molar excess of the DOTA reagent can increase the degree of labeling.[7][8] However, excessive ratios can lead to undesirable side reactions like protein cross-linking or modification of sites critical for biological activity, potentially reducing immunoreactivity.[4][9]
Q6: How can I purify the DOTA-bioconjugate after the reaction?
A6: Size exclusion chromatography (e.g., using PD-10 desalting columns) is a common and effective method to separate the larger DOTA-bioconjugate from unreacted, smaller DOTA molecules and other reaction byproducts.[10] HPLC can also be used for purification, especially for smaller biomolecules like peptides.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH. | Ensure the reaction buffer pH is between 8.3 and 8.5 for NHS ester reactions.[5][6] Verify the pH of your buffer immediately before starting the reaction. |
| Inactive DOTA reagent. | DOTA-NHS esters are moisture-sensitive and can hydrolyze over time. Use fresh or properly stored reagents. Consider dissolving the DOTA reagent in an anhydrous solvent like DMSO or DMF immediately before use.[5] | |
| Insufficient molar ratio of DOTA reagent. | Increase the molar excess of the DOTA reagent. A common starting point is a 10- to 50-fold molar excess.[12][13] | |
| Presence of primary amines in the buffer (e.g., Tris). | Avoid buffers containing primary amines, as they will compete with your biomolecule for the DOTA reagent. Recommended buffers include phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[5][6] | |
| Protein Aggregation or Precipitation | High concentration of organic solvent. | If dissolving the DOTA reagent in DMSO or DMF, keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). |
| Inappropriate buffer conditions. | Ensure the buffer composition and ionic strength are suitable for maintaining the stability of your protein. | |
| Excessive conjugation. | A very high degree of labeling can alter the protein's properties and lead to aggregation. Try reducing the molar ratio of the DOTA reagent. | |
| Loss of Biological Activity (e.g., reduced antibody immunoreactivity) | Conjugation at a critical functional site. | Random conjugation to lysine residues can sometimes modify the antigen-binding site. While difficult to control with amine-reactive chemistry, reducing the molar ratio of the DOTA reagent may help preserve activity by favoring conjugation at more accessible, less critical sites.[9] |
| Harsh reaction conditions. | Avoid prolonged incubation at high temperatures if your biomolecule is sensitive. While some heating can improve radiolabeling yields with DOTA, the initial conjugation is often performed at room temperature or 4°C.[10][14] | |
| Inconsistent Results | Variability in experimental conditions. | Precisely control all reaction parameters, including pH, temperature, incubation time, and reagent concentrations. |
| Inconsistent reagent quality. | Use high-quality reagents from a reliable supplier. Ensure proper storage of all components. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for DOTA-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Critical for deprotonation of primary amines.[5][6] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) with longer incubation times (overnight) can be used for sensitive biomolecules.[15] Room temperature for 1-4 hours is also common.[6] |
| Molar Ratio (DOTA:Biomolecule) | 10:1 to 100:1 | Higher ratios increase the degree of labeling but also the risk of cross-linking and loss of activity.[7][8] Start with a lower ratio and optimize. |
| Buffer | Phosphate, Bicarbonate, Borate | Avoid buffers containing primary amines like Tris.[5][6] |
| Solvent for DOTA-NHS Ester | Anhydrous DMSO or DMF | Use immediately after dissolving. Keep the final concentration in the reaction mixture low.[5] |
Table 2: Impact of DOTA Molar Ratio on Antibody Conjugation
| Molar Ratio (DOTA:Antibody) | Average DOTA molecules per Antibody | Reference |
| 10:1 | 2.64 (for cytochrome c) | [7] |
| 10:1 | 1 - 1.5 | [12] |
| 50:1 | 4.25 ± 1.04 | [12] |
| 100:1 | 3.8 | [7] |
| 100:1 | 8.79 (for cytochrome c) | [7] |
Experimental Protocols
Protocol 1: General Procedure for DOTA-NHS Ester Conjugation to a Protein
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate) and adjust the pH to 8.3-8.5.[5][6]
-
Protein Preparation: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[16]
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a small volume of anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add the desired molar excess of the dissolved DOTA-NHS ester to the protein solution. Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6]
-
Purification: Purify the resulting DOTA-protein conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer for your downstream application (e.g., PBS).[10]
-
Characterization: Characterize the conjugate to determine the concentration of the protein and the number of DOTA molecules conjugated per protein molecule.
Protocol 2: General Procedure for p-SCN-Bn-DOTA Conjugation to an Antibody
-
Antibody Preparation: Exchange the buffer of the antibody solution to a suitable conjugation buffer (e.g., 0.1 M borate-buffered saline, pH ~8.5-9.0).
-
DOTA Reagent Preparation: Dissolve the p-SCN-Bn-DOTA in the conjugation buffer or a small amount of DMSO.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10:1 to 50:1) of the p-SCN-Bn-DOTA solution to the antibody solution.[12]
-
Incubation: Incubate the reaction mixture for a defined period, for example, 30 minutes at 37°C.[12]
-
Purification: Remove the unconjugated p-SCN-Bn-DOTA using a desalting column (e.g., PD-10) equilibrated with a buffer suitable for storage or subsequent radiolabeling (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.0-5.5).[12]
-
Characterization: Determine the antibody concentration and the average number of DOTA molecules per antibody.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A facile, water-soluble method for modification of proteins with DOTA. Use of elevated temperature and optimized pH to achieve high specific activity and high chelate stability in radiolabeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
DOTA-Benzene Derivatives: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered during the handling and conjugation of DOTA-benzene derivatives and their conjugates (e.g., with peptides, antibodies, or nanoparticles).
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why are they used?
This compound derivatives are molecules that incorporate a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator attached to a benzene (B151609) ring. The DOTA cage is highly effective at chelating metal ions, particularly trivalent metal ions like Gadolinium (Gd³⁺) for MRI contrast agents or radionuclides such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for PET imaging and radiotherapy, respectively.[1][2][3][4] The benzene ring often serves as a structural component or a linker to attach the DOTA moiety to a targeting biomolecule, such as a peptide or antibody.
Q2: What is aggregation in the context of this compound derivatives?
Aggregation is the process where individual molecules of this compound conjugates clump together to form larger, often insoluble, particles.[5][6] This can occur with the this compound molecule itself or, more commonly, after it has been conjugated to a biomolecule. These aggregates can range from small, soluble oligomers to large, visible precipitates.
Q3: What causes the aggregation of my DOTA-conjugated molecules?
Aggregation is primarily driven by intermolecular interactions. Key causes include:
-
Hydrophobic Interactions: The benzene ring and other nonpolar parts of the molecule or the conjugated payload can be hydrophobic. In aqueous solutions, these regions tend to interact with each other to minimize contact with water, leading to aggregation.[7][8]
-
Unfavorable Solution Conditions: During conjugation or formulation, the stability of the molecule can be compromised by factors like suboptimal pH, high temperature, or high ionic strength.[7]
-
Use of Organic Co-solvents: Linkers used for conjugation are often dissolved in organic solvents like DMSO. The addition of these co-solvents can disrupt the hydration shell of biomolecules, exposing hydrophobic regions and promoting aggregation.[9]
-
High Concentrations: At high concentrations, the probability of intermolecular collisions and interactions increases, favoring aggregation.
-
Changes in Surface Charge: For DOTA-conjugated nanoparticles, the conjugation process can alter the surface charge, leading to a loss of electrostatic repulsion between particles and subsequent aggregation.[10]
Q4: What are the consequences of aggregation?
Aggregation can have severe negative impacts on your research:
-
Reduced Yield and Purity: Aggregation leads to a loss of usable product and complicates purification processes.[11]
-
Decreased Efficacy: Aggregates may have reduced binding affinity to their biological targets and altered pharmacokinetic profiles.
-
Immunogenicity: In preclinical and clinical applications, aggregates are known to be immunogenic, potentially causing adverse reactions.[11]
-
Compromised Data Quality: In imaging applications, aggregation can lead to altered biodistribution and unreliable imaging results. For therapeutic applications, it can affect potency and lead to off-target toxicity.
Troubleshooting Guide
This guide addresses common problems related to the aggregation of this compound derivatives.
Problem 1: Visible precipitation or cloudiness in the solution after conjugation.
| Possible Cause | Recommended Solution |
| High Hydrophobicity | The this compound conjugate, especially with a hydrophobic peptide or payload, is prone to aggregation in aqueous buffers. |
| Solution 1: Formulation Adjustment. Optimize the formulation buffer. This includes adjusting the pH to maximize the charge and repulsion of the conjugate and screening different stabilizing excipients. | |
| Solution 2: Add Surfactants. Incorporate non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (typically at 0.01% - 0.1%) to shield hydrophobic patches and prevent intermolecular interactions. | |
| Co-solvent Shock | Rapid addition of a water-miscible organic solvent (e.g., DMSO) containing the linker or payload can cause the conjugate to precipitate.[9] |
| Solution: Slow Addition. Add the organic solvent solution dropwise to the aqueous solution of the biomolecule while stirring gently to allow for gradual mixing and prevent localized high concentrations of the solvent. | |
| Incorrect pH | The pH of the solution is near the isoelectric point (pI) of the peptide or antibody, minimizing its net charge and electrostatic repulsion. |
| Solution: pH Optimization. Adjust the pH of the buffer to be at least 1-2 units away from the pI of the biomolecule to ensure sufficient surface charge and electrostatic repulsion. |
Problem 2: Low yield of purified monomeric conjugate after size exclusion chromatography (SEC).
| Possible Cause | Recommended Solution |
| Formation of Soluble Aggregates | Conditions are promoting the formation of smaller, soluble aggregates that are difficult to see but are removed during purification. |
| Solution 1: Use Stabilizing Excipients. Add stabilizers such as sugars (sucrose, trehalose), polyols, or amino acids (arginine, glycine) to the buffer to improve the thermodynamic stability of the conjugate.[12] | |
| Solution 2: Solid-Phase Conjugation. To prevent aggregation during the conjugation step, immobilize the antibody or peptide on a solid support (e.g., resin). This physically separates the molecules during the reaction. The conjugate is then released into a stabilizing buffer.[11][13] | |
| Thermal Stress | The reaction is being conducted at an elevated temperature that is destabilizing the biomolecule. |
| Solution: Optimize Temperature. Determine the thermal stability of your biomolecule (e.g., using differential scanning calorimetry) and perform the conjugation at a lower, less stressful temperature, even if it requires a longer reaction time. |
Problem 3: Inconsistent results in biological assays or imaging studies.
| Possible Cause | Recommended Solution |
| Presence of Undetected Aggregates | Small, soluble aggregates are present in the final formulation and are affecting the biological activity or biodistribution of the conjugate. |
| Solution 1: Characterize Aggregate Content. Use analytical techniques like Dynamic Light Scattering (DLS) to assess the size distribution and presence of aggregates.[13] Analytical SEC can also quantify the percentage of monomer, dimer, and higher-order aggregates. | |
| Solution 2: PEGylation. If aggregation is a persistent issue, consider incorporating a Polyethylene Glycol (PEG) linker. PEG is highly hydrophilic and creates a steric shield around the molecule, which can significantly reduce aggregation.[7] | |
| Post-purification Instability | The conjugate is stable immediately after purification but aggregates over time during storage. |
| Solution: Long-term Stability Studies. Perform stability studies on your final formulation under different storage conditions (temperature, light exposure). Test different formulations with various excipients to find the one that ensures long-term stability. |
Visual Guides and Workflows
Mechanism of Hydrophobic Aggregation and Mitigation
Caption: Diagram illustrating how hydrophobic patches on this compound conjugates can lead to aggregation and how excipients can mitigate this by shielding these regions.
General Experimental Workflow for Conjugation
Caption: A typical workflow for conjugating this compound derivatives, highlighting steps with a high risk of inducing aggregation.
Quantitative Data Summary
Further targeted research is needed to populate this section with specific quantitative data from literature sources.
Detailed Experimental Protocols
Further targeted research is needed to populate this section with detailed, step-by-step protocols from literature sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Abstracts from the 20th European symposium on radiopharmacy and radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstracts of Invited Lectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accounting for biological aggregation in heating and imaging of magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dc.engconfintl.org [dc.engconfintl.org]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: DOTA-Benzene Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-benzene radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in radiolabeling?
A1: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent that forms stable complexes with a variety of radiometals.[1][2][3] A this compound conjugate refers to a construct where the DOTA macrocycle is attached to a molecule containing a benzene (B151609) ring. This allows for the radiolabeling of benzene-containing molecules of interest, enabling their use in applications like Positron Emission Tomography (PET) imaging. The stability of the DOTA-radionuclide complex is crucial for preventing the release of the radioisotope in vivo, which could lead to off-target toxicity.[4]
Q2: Which radionuclides can be used for labeling this compound conjugates?
A2: DOTA is a versatile chelator for trivalent metals. Commonly used radionuclides for DOTA conjugation include Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (B1217062) (⁹⁰Y).[1][5] Other radiometals like Indium-111 (¹¹¹In) and Copper-64 (⁶⁴Cu) can also be used.[5][6] The choice of radionuclide depends on the intended application, such as PET imaging (e.g., ⁶⁸Ga) or radionuclide therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).
Q3: What are the critical parameters for successful this compound radiolabeling?
A3: The key parameters influencing the efficiency of DOTA radiolabeling are pH, temperature, reaction time, and the molar ratio of the this compound conjugate to the radionuclide.[5][7][8] It is also crucial to minimize the presence of competing metal ion impurities.[9][10]
Experimental Protocols and Data
General this compound Radiolabeling Protocol
This protocol provides a general framework. Optimal conditions may vary depending on the specific this compound conjugate and the radionuclide used.
-
Preparation:
-
Prepare a stock solution of the this compound conjugate in high-purity water or a suitable buffer.
-
Use a metal-free buffer system, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, to maintain the optimal pH.[11][12]
-
Ensure all reagents and reaction vessels are free of trace metal contaminants.[9]
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, combine the this compound conjugate solution with the appropriate buffer.
-
Add the radionuclide solution to the vial.
-
Gently mix the reaction solution.
-
Incubate the reaction mixture at the optimized temperature for the specified duration (see tables below). Heating is often required for efficient labeling with DOTA.[1]
-
-
Quality Control:
-
Purification (if necessary):
-
If the RCP is below the desired threshold, purify the radiolabeled conjugate using a C18 solid-phase extraction (SPE) cartridge to remove unchelated radionuclide and other impurities.
-
Optimized Radiolabeling Parameters for DOTA Conjugates
The following tables summarize typical reaction conditions for radiolabeling DOTA-conjugated molecules with common radionuclides. These serve as a starting point for optimizing the labeling of specific this compound constructs.
Table 1: Reaction Conditions for ⁶⁸Ga-DOTA Labeling
| Parameter | Optimized Value | Source(s) |
| pH | 3.0 - 4.0 | [9] |
| Temperature | 85 - 95 °C | [9] |
| Incubation Time | 8 - 12 minutes | [9] |
| Buffer | Sodium Acetate | [9] |
| Peptide Amount | 25 - 35 nmol | [9] |
Table 2: Reaction Conditions for ¹⁷⁷Lu-DOTA Labeling
| Parameter | Optimized Value | Source(s) |
| pH | 4.0 - 4.5 | [5][15] |
| Temperature | 80 °C | [5][15] |
| Incubation Time | 20 minutes | [5][15] |
| Buffer | Not Specified | |
| Peptide Amount | 20 µg for >99% yield | [16] |
Table 3: Reaction Conditions for ⁹⁰Y-DOTA Labeling
| Parameter | Optimized Value | Source(s) |
| pH | 4.0 - 4.5 | [5][8][15] |
| Temperature | 80 °C | [5][15] |
| Incubation Time | 20 - 39 minutes | [5][8][15] |
| Buffer | Ammonium Acetate (0.5 M) | [11][12] |
| Peptide Amount | Not Specified |
Visualizing the Workflow
This compound Radiolabeling Workflow
Caption: Workflow for this compound Radiolabeling.
Troubleshooting Guide
Q: My radiolabeling yield is consistently low. What are the potential causes and solutions?
A: Low radiochemical yield (RCY) can be frustrating. Here are common causes and troubleshooting steps:
-
Issue: Competing Metal Ion Impurities
-
Cause: Trace metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) in your radionuclide solution, buffers, or glassware can compete with your target radionuclide for the DOTA chelator.[9][14]
-
Solution:
-
Use high-purity reagents.
-
Prepare all solutions with metal-free water.
-
Treat buffers with a chelating resin to remove trace metals.
-
Ensure all glassware and reaction vials are thoroughly acid-washed.
-
-
-
Issue: Suboptimal Reaction pH
-
Cause: The pH of the reaction mixture is critical for efficient chelation. For most trivalent radiometals with DOTA, the optimal pH is in the acidic range.[5][9][10] If the pH is too low, the carboxyl groups of DOTA can become protonated, reducing chelation efficiency.[17] If the pH is too high (above 5), the radionuclide can form insoluble hydroxides.[5][10]
-
Solution:
-
Carefully measure and adjust the pH of your reaction mixture to the optimal range for your specific radionuclide (see tables above).
-
Use a reliable buffer system to maintain a stable pH throughout the reaction.
-
-
-
Issue: Inadequate Heating or Incubation Time
-
Cause: DOTA radiolabeling is often kinetically slow at room temperature and requires heating to proceed efficiently.[1] Insufficient heating temperature or a too-short incubation time will result in incomplete labeling.
-
Solution:
-
Ensure your heating block or water bath is calibrated and maintains the target temperature.
-
Optimize the incubation time. For example, while ⁶⁸Ga labeling can be rapid, other radionuclides like ¹¹¹In may require longer incubation at higher temperatures.[5]
-
-
-
Issue: Degradation of this compound Conjugate
-
Cause: The stability of your this compound conjugate can be compromised, especially if it contains sensitive functional groups. Harsh labeling conditions could potentially degrade the molecule.
-
Solution:
-
Confirm the purity and integrity of your this compound conjugate stock solution using analytical methods like HPLC or mass spectrometry.
-
If the conjugate is sensitive to high temperatures, explore alternative chelators that allow for room temperature labeling, although this may not be an option for DOTA itself.
-
-
Troubleshooting Flowchart
Caption: Troubleshooting logic for low radiolabeling yield.
References
- 1. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOTA Derivatives as Chelating Agents for Radioisotopes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
minimizing metal contaminants in DOTA-benzene labeling
Welcome to the Technical support center for DOTA-benzene labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing metal contaminants and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are metal contaminants in the context of this compound labeling?
A1: Metal contaminants are trace amounts of unwanted metal ions present in reagents, buffers, or radionuclide preparations. These ions can compete with the desired therapeutic or imaging radionuclide for chelation by the DOTA macrocycle, leading to reduced radiolabeling efficiency and potentially impacting the quality of the final product.
Q2: Why are metal contaminants a concern in DOTA labeling?
A2: The DOTA chelator is not entirely specific to one type of metal ion. Competing metal ions, even at trace levels, can occupy the DOTA binding sites, thereby reducing the radiochemical yield (RCY) of the desired radiolabeled this compound conjugate.[1][2][3] This can lead to inconsistent experimental results and compromise the efficacy of the radiopharmaceutical.
Q3: What are the common sources of metal contamination?
A3: Metal contaminants can be introduced from various sources, including:
-
Reagents and Solvents: Water, acids, bases, and organic solvents may contain trace metal impurities.
-
Glassware and Equipment: Leaching of metal ions from glass and plasticware can occur.
-
Radionuclide Source: The eluate from a radionuclide generator can contain metallic impurities from the generator column or as decay products.[4] For example, 68Ge/68Ga generators can elute traces of Zn2+, Fe3+, and Al3+.
-
Buffers and Excipients: The components used to prepare buffers and formulate the final product can be a source of metal ions.
Q4: Which metal ions are of particular concern for DOTA labeling?
A4: Several metal ions have been shown to significantly interfere with DOTA radiolabeling. These include, but are not limited to:
-
Iron (Fe³⁺)
-
Copper (Cu²⁺)
-
Zinc (Zn²⁺)
-
Lead (Pb²⁺)
-
Aluminum (Al³⁺)
-
Calcium (Ca²⁺)
The degree of interference depends on the specific radiometal being used and the concentration of the competing metal ion.[5][6]
Troubleshooting Guide
Issue: Low Radiochemical Yield (RCY)
Low RCY is a common problem in DOTA labeling and can often be attributed to metal contamination.
| Potential Cause | Troubleshooting Steps |
| Metal Contamination in Buffers/Reagents | 1. Prepare fresh buffers using "metal-free" water and high-purity reagents. 2. Treat all aqueous solutions with a chelating resin like Chelex® 100 to remove divalent metal ions. 3. Use dedicated, acid-washed glassware and metal-free pipette tips. |
| Metal Contamination from Radionuclide Source | 1. If using a generator, consider a pre-purification step for the eluate to remove metallic impurities. Cation-exchange cartridges can be effective.[7] 2. Consult the generator manufacturer's specifications for typical metal impurity levels. |
| Suboptimal Reaction pH | 1. Verify the pH of your reaction mixture. The optimal pH for DOTA labeling is typically between 4.0 and 5.5 for many radiometals like 68Ga and 177Lu.[8] 2. Use a calibrated pH meter and ensure your buffer has adequate capacity. |
| Incorrect Reaction Temperature or Time | 1. Ensure the reaction is heated to the optimal temperature for the specific radiometal. For many DOTA conjugations, this is between 80°C and 100°C.[8] 2. Optimize the incubation time. While longer incubation might seem better, it can also lead to degradation of the conjugate. |
| Degradation of this compound Conjugate | 1. Analyze the purity of your this compound conjugate before radiolabeling using HPLC or mass spectrometry. 2. Store the conjugate under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation. |
Quantitative Data on Metal Contaminant Effects
The presence of competing metal ions can significantly reduce the radiochemical yield. The following tables summarize the impact of common metal contaminants on the labeling efficiency of DOTA with different radionuclides.
Table 1: Effect of Metal Contaminants on 68Ga-DOTA Labeling
| Metal Ion | Molar Ratio (Metal:DOTA-peptide) | Approximate RCY Reduction | Reference |
| Fe³⁺ | 1:1 | Significant reduction | [2] |
| Fe³⁺ | 8:1 (with 5 nmol DOTATATE) | RCY < 10% | [2] |
| Cu²⁺ | 1:1 | Significant reduction | [2] |
| Zn²⁺ | >1:1 | Reduction in RCY | [4] |
Table 2: Effect of Metal Contaminants on 177Lu-DOTA Labeling
| Metal Ion | Molar Ratio (Metal:177Lu) | Radiochemical Yield (RCY) | Reference |
| Cu²⁺ | ≤ 5 | > 95% | [5] |
| Cu²⁺ | 20 | ~ 0% | [5] |
| Zn²⁺ | ≤ 5 | > 95% | [5] |
| Zn²⁺ | 20 | < 10% | [5] |
| Pb²⁺ | ≤ 5 | > 95% | [5] |
| Pb²⁺ | 20 | < 10% | [5] |
| Fe³⁺ | ≤ 5 | > 95% | [5] |
| Fe³⁺ | 20 | < 20% | [5] |
Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers
This protocol describes the use of Chelex® 100 resin to remove divalent metal ion contaminants from buffer solutions.
Materials:
-
High-purity water (e.g., Milli-Q® or equivalent)
-
High-purity buffer components (e.g., sodium acetate (B1210297), ammonium (B1175870) acetate)
-
Chelex® 100 resin
-
Acid-washed glassware
-
Sterile, metal-free filters (0.22 µm)
Procedure:
-
Prepare the desired buffer solution using high-purity water and reagents in acid-washed glassware.
-
Add approximately 1-5 g of Chelex® 100 resin per 100 mL of buffer.
-
Stir the slurry gently for at least 4 hours at room temperature.
-
Allow the resin to settle by gravity.
-
Carefully decant or filter the buffer solution to separate it from the resin. A sterile, metal-free 0.22 µm filter can be used for final clarification and sterilization.
-
Store the metal-free buffer in a clean, tightly capped container, preferably made of polypropylene (B1209903) or other low-metal-leaching plastic.
Protocol 2: this compound Conjugation via NHS Ester
This protocol provides a general method for conjugating a DOTA-NHS ester to an amino-functionalized benzene (B151609) derivative.
Materials:
-
DOTA-NHS ester
-
Amino-benzene derivative
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)
-
Amine-free base (e.g., Diisopropylethylamine - DIPEA)
-
Metal-free reaction vials
-
HPLC system for purification
Procedure:
-
Dissolve the amino-benzene derivative in the anhydrous solvent in a metal-free reaction vial.
-
Add 2-3 equivalents of the amine-free base (e.g., DIPEA) to the solution to deprotonate the amino group.
-
In a separate vial, dissolve 1.1 equivalents of DOTA-NHS ester in the anhydrous solvent.
-
Add the DOTA-NHS ester solution to the amino-benzene derivative solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging conjugations. Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the this compound conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Radiolabeling of this compound Conjugate with 68Ga
This protocol outlines a typical procedure for radiolabeling a this compound conjugate with Gallium-68.
Materials:
-
This compound conjugate
-
68Ge/68Ga generator
-
Metal-free sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free hydrochloric acid (0.1 M)
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
In a sterile, metal-free reaction vial, add a specific amount of the this compound conjugate (typically 10-50 µg, to be optimized).
-
Add the sodium acetate buffer to the vial to adjust the pH to approximately 4.5.
-
Add the 68Ga eluate to the reaction vial.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.
Visualizations
References
- 1. The role of additives in moderating the influence of Fe(III) and Cu(II) on the radiochemical yield of [68Ga(DOTATATE)] [apo.ansto.gov.au]
- 2. The role of additives in moderating the influence of Fe(III) and Cu(II) on the radiochemical yield of [⁶⁸Ga(DOTATATE)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship [mdpi.com]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. researchgate.net [researchgate.net]
- 7. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Chelators: DOTA-benzene vs. NOTA-benzene for In Vivo Applications
For researchers and drug development professionals, the choice of a chelator for radiopharmaceutical development is a critical decision that significantly impacts the in vivo performance and therapeutic efficacy of the final product. This guide provides a detailed, data-driven comparison of two widely used chelators, DOTA-benzene and NOTA-benzene, with a focus on their application in Gallium-68 (B1239309) (⁶⁸Ga) radiolabeling and subsequent in vivo behavior.
The selection between 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) derivatives, particularly those incorporating a benzene (B151609) moiety for bioconjugation (e.g., p-SCN-Bn-DOTA and p-SCN-Bn-NOTA), is often a trade-off between radiolabeling convenience and potential theranostic versatility. This comparison synthesizes key experimental data to illuminate these differences and guide informed decision-making.
Radiolabeling Efficiency and Conditions: A Clear Advantage for NOTA
One of the most significant distinctions between NOTA- and DOTA-based chelators lies in their radiolabeling kinetics with ⁶⁸Ga. Experimental data consistently demonstrates that NOTA derivatives can be radiolabeled more efficiently and under milder conditions than their DOTA counterparts.
A side-by-side comparison using an anti-mesothelin single-domain antibody (sdAb) conjugated to p-SCN-Bn-NOTA and p-SCN-Bn-DOTA revealed that the NOTA-conjugated antibody ([⁶⁸Ga]Ga-NOTA-A1-His) achieved high radiochemical purity (>98%) within 5 minutes at room temperature.[1][2][3] In contrast, the DOTA-conjugated antibody ([⁶⁸Ga]Ga-DOTA-A1-His) required heating at 60°C for 15 minutes to reach a similar purity.[1][2][3] This rapid, room-temperature labeling offered by NOTA presents a considerable advantage in terms of simplicity and speed, which is particularly beneficial when working with short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes).[4]
Table 1: Comparison of ⁶⁸Ga Radiolabeling Conditions and Efficiency
| Parameter | [⁶⁸Ga]Ga-NOTA-A1-His | [⁶⁸Ga]Ga-DOTA-A1-His | Reference |
| Temperature | Room Temperature | 60°C | [1][2][3] |
| Time | 5 minutes | 15 minutes | [1][2][3] |
| Radiochemical Purity | > 98% | > 98% | [1][2][3] |
In Vitro and In Vivo Stability
Both [⁶⁸Ga]Ga-NOTA-A1-His and [⁶⁸Ga]Ga-DOTA-A1-His demonstrated good stability in the radiolabeling medium for up to 4 hours and in human blood for up to 2 hours.[1][2] However, it is noteworthy that some instability was observed for both radiotracers in murine blood.[1][2] Low bone activity in in vivo studies further corroborated the stability of the radiolabeling for both chelators, indicating minimal release of free ⁶⁸Ga.[1]
In Vivo Biodistribution and Tumor Targeting
Biodistribution studies in mice bearing mesothelin-expressing tumors revealed remarkably similar tumor-targeting capabilities for both [⁶⁸Ga]Ga-NOTA-A1-His and [⁶⁸Ga]Ga-DOTA-A1-His.[1] This suggests that for this particular antibody construct, the choice of chelator does not adversely affect the specific binding to the target.
However, a critical difference was observed in the renal uptake. The DOTA-conjugated sdAb exhibited a significantly lower kidney uptake compared to its NOTA-conjugated counterpart.[1][2][3] Specifically, [⁶⁸Ga]Ga-DOTA-A1-His showed a twofold lower kidney uptake.[1][3] This is a crucial finding, as lower renal accumulation can lead to improved imaging contrast and, importantly, reduced radiation exposure to the kidneys.[1][2][3] The higher chelator-to-sdAb ratio achieved with DOTA conjugation (1.8 for DOTA vs. 1.3 for NOTA) has been suggested as a potential reason for this difference, possibly influencing the overall charge and hydrophilicity of the radiotracer.[1]
Table 2: In Vivo Biodistribution Data (%ID/g) in HCC70 Tumor-Bearing Mice at 1h Post-Injection
| Organ | [⁶⁸Ga]Ga-NOTA-A1-His | [⁶⁸Ga]Ga-DOTA-A1-His | Reference |
| Blood | 1.9 ± 0.3 | 2.1 ± 0.4 | [1] |
| Tumor | 6.7 ± 1.2 | 6.5 ± 1.5 | [1] |
| Kidney | 24.8 ± 3.5 | 12.4 ± 2.1 | [1] |
| Liver | 0.8 ± 0.1 | 0.9 ± 0.2 | [1] |
| Spleen | 0.4 ± 0.1 | 0.5 ± 0.1 | [1] |
| Lungs | 1.3 ± 0.2 | 1.5 ± 0.3 | [1] |
| Bone | 0.5 ± 0.1 | 0.6 ± 0.1 | [1] |
Data presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Theranostic Potential: The Decisive Advantage of DOTA
While NOTA excels in the context of ⁶⁸Ga labeling for PET imaging, DOTA offers a significant advantage in the realm of theranostics.[1][2][3] The DOTA chelator is not only suitable for complexing diagnostic radionuclides like ⁶⁸Ga but is also the chelator of choice for therapeutic beta-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Terbium-161 (¹⁶¹Tb).[1][2] This versatility allows for the development of matched pairs of diagnostic and therapeutic agents, a cornerstone of the theranostic approach. The more favorable dosimetry of the DOTA-conjugated compound, due to its lower kidney retention, further strengthens its candidacy for therapeutic applications.[1][2][3]
Experimental Protocols
Conjugation of p-SCN-Bn-DOTA/NOTA to A1-His sdAb
-
Preparation: The A1-His sdAb is buffer-exchanged into a suitable conjugation buffer (e.g., 0.1 M NaHCO₃, pH 8.5).
-
Reaction: p-SCN-Bn-DOTA or p-SCN-Bn-NOTA is added to the sdAb solution at a specific molar ratio.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing.
-
Purification: The conjugated sdAb is purified from the unconjugated chelator using size-exclusion chromatography (e.g., NAP-5 column).
-
Characterization: The chelator-to-sdAb ratio is determined using methods such as MALDI-TOF mass spectrometry.
Radiolabeling with ⁶⁸Ga
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using HCl.
-
Buffering: The pH of the ⁶⁸Ga eluate is adjusted to the optimal range for each chelator (e.g., pH 4 for NOTA, pH 3 for DOTA) using a suitable buffer like ammonium (B1175870) acetate.[3]
-
Labeling Reaction: The DOTA- or NOTA-conjugated sdAb is added to the buffered ⁶⁸Ga solution.
-
Incubation: The mixture is incubated under the specific conditions for each chelator (room temperature for 5 min for NOTA-A1-His; 60°C for 15 min for DOTA-A1-His).[1][2][3]
-
Quality Control: The radiochemical purity is determined by methods such as instant thin-layer chromatography (iTLC) or radio-HPLC.
In Vivo Biodistribution Study
-
Animal Model: Tumor-bearing mice (e.g., mice with HCC70 xenografts) are used.
-
Injection: A defined amount of the radiolabeled compound is injected intravenously into the mice.
-
Euthanasia and Dissection: At specific time points post-injection (e.g., 1 hour), the mice are euthanized, and organs of interest (blood, tumor, kidneys, liver, etc.) are collected.
-
Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Comparison
Caption: Chemical structures of p-SCN-Bn-DOTA and p-SCN-Bn-NOTA.
Caption: A typical experimental workflow for the in vivo comparison of radiolabeled biomolecules.
Caption: Simplified schematic of tumor targeting using a radiolabeled single-domain antibody.
Conclusion
The choice between this compound and NOTA-benzene derivatives for conjugating and radiolabeling biomolecules is highly dependent on the intended application.
-
NOTA-benzene is the preferred chelator for purely diagnostic applications with ⁶⁸Ga, owing to its rapid and mild radiolabeling conditions. This simplifies the preparation of the radiopharmaceutical, a significant advantage when dealing with a short-lived isotope.
-
This compound emerges as the superior choice for theranostic applications. Its ability to chelate both diagnostic (⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ¹⁶¹Tb) radionuclides makes it an invaluable tool for developing matched-pair agents.[1][2][3] Furthermore, the observed lower kidney retention of the DOTA-conjugated sdAb in the presented study suggests a more favorable dosimetric profile for therapeutic use, minimizing potential renal toxicity.[1][2][3]
Ultimately, researchers must weigh the convenience of NOTA for diagnostic imaging against the broader theranostic potential and favorable in vivo biodistribution profile of DOTA. This guide provides the foundational data to support this critical decision in the development of novel radiopharmaceuticals.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of DOTA-Aryl Probes for Researchers and Drug Development Professionals
An in-depth analysis of the comparative biodistribution of DOTA-aryl probes, providing researchers, scientists, and drug development professionals with essential experimental data and protocols to inform probe selection and application in molecular imaging and therapy.
This guide offers a comprehensive comparison of the biodistribution profiles of commonly used DOTA-aryl probes, with a particular focus on somatostatin (B550006) receptor-targeting agents such as DOTA-TATE, DOTA-NOC, and DOTA-TOC. The information presented is collated from preclinical and clinical studies to support the objective evaluation of these imaging agents.
Comparative Biodistribution Data
The biodistribution of DOTA-aryl probes is a critical factor in determining their efficacy and safety for diagnostic imaging and targeted radionuclide therapy. The following tables summarize quantitative data on the uptake of various 68Ga-labeled DOTA-aryl probes in key organs and tissues. The data is presented as mean Standardized Uptake Value (SUVmean), a semi-quantitative measure of tracer concentration.
Table 1: Comparative Biodistribution of 68Ga-DOTA-TATE and 68Ga-DOTA-NOC in Neuroendocrine Tumor Patients (SUVmean) [1][2]
| Organ | 68Ga-DOTA-TATE (SUVmean) | 68Ga-DOTA-NOC (SUVmean) |
| Spleen | 16.0 - 17.3 | 16.0 |
| Pituitary | 9.7 | 9.7 |
| Adrenal Glands | 12.6 | 12.6 |
| Liver | 4.8 | 4.8 |
| Primary and Metastatic Hepatic Lesions | 16.5 ± 8.0 | 16.5 ± 8.0 |
Table 2: Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects (Descending Order of Uptake) [3]
| Organ |
| Spleen |
| Kidneys |
| Adrenal Glands |
| Liver |
| Stomach |
| Small Intestine |
| Prostate Gland |
| Pancreas Head |
| Pancreas Body |
| Thyroid Gland |
| Uterus |
Minimal to mild uptake was detected in the submandibular glands, parotid glands, thymus, muscles, bones, breast, lungs, and mediastinum.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biodistribution studies. Below are methodologies for key experiments cited in the evaluation of DOTA-aryl probes.
Protocol 1: Radiolabeling of DOTA-Peptides with Gallium-68[1][4][5][6][7]
This protocol outlines a manual, NaCl-based method for radiolabeling DOTA-conjugated peptides with 68Ga.
Materials:
-
68Ge/68Ga generator
-
Cation exchange cartridge
-
Acidified 5 M NaCl solution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
DOTA-conjugated peptide (e.g., DOTA-TATE, DOTA-NOC)
-
Ascorbic acid solution (1.4%)
-
Phosphate (B84403) buffer
-
Sterile filters
-
Equipment for quality control (iTLC, HPLC)
Procedure:
-
Elute 68Ga3+ from the 68Ge/68Ga generator.
-
Trap the eluted 68Ga3+ on a cation exchange cartridge.
-
Elute the 68Ga3+ from the cartridge with acidified 5 M NaCl solution directly into a reaction vial.
-
The reaction vial should contain the DOTA-conjugated peptide dissolved in 1 M sodium acetate buffer (pH 3-4) and ascorbic acid as a radical scavenger.
-
Incubate the reaction mixture at 85-95°C for DOTA-bearing peptides. For NOTA-conjugated peptides, labeling can be performed at room temperature.
-
After the labeling reaction, neutralize the solution with phosphate buffer.
-
Perform sterile filtration of the final product.
-
Conduct quality control using instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) to determine radiochemical purity.
Protocol 2: In Vivo Biodistribution Studies in Rodents[8][9][10][11][12]
This protocol provides a general guideline for conducting ex vivo biodistribution experiments of radiolabeled DOTA-aryl probes in rodent models.
Materials:
-
Radiolabeled DOTA-aryl probe
-
Healthy or tumor-bearing rodents (e.g., mice, rats)
-
Anesthesia
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
-
Scales for weighing organs
Procedure:
-
Administer a known amount of the radiolabeled probe to the rodents, typically via intravenous tail vein injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals under anesthesia.
-
Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in the application of DOTA-aryl probes, the following diagrams have been generated using the DOT language.
Caption: Somatostatin Receptor Signaling Pathway.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 2. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of DOTA-Benzene Imaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel molecular imaging agents is a critical component of advancing diagnostic and therapeutic strategies in oncology and other diseases. Among these, radiotracers incorporating the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate have become indispensable for positron emission tomography (PET) imaging. This guide provides a comparative analysis of emerging DOTA-benzene imaging agents, wherein DOTA is conjugated to a molecule containing a benzene (B151609) ring, and cross-validates their performance against established clinical alternatives. Experimental data from preclinical and clinical studies are presented to offer an objective overview for researchers in the field.
Comparative Performance of this compound Imaging Agents
The performance of a novel this compound radiotracer is benchmarked against standard clinical imaging agents such as [¹⁸F]FDG and other ⁶⁸Ga-DOTA-conjugated peptides. The following tables summarize key quantitative data from preclinical evaluations.
Table 1: In Vitro and In Vivo Stability of this compound Radiotracers
| Radiotracer | Radiochemical Purity (RCP) at 1h (PBS) | In Vivo Stability (Serum) at 1h | Reference |
| [⁶⁸Ga]Ga-DOTA-Benzene Derivative (DDR1-targeted) | > 90% | > 80% | [1] |
| [⁶⁸Ga]Ga-DOTA-palbociclib | > 95% | High (not quantified) | [2] |
| [⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz | > 99% | High (not quantified) | [3] |
Table 2: Biodistribution of a this compound Derivative in Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Organ | [⁶⁸Ga]Ga-MYZ04 (DDR1-targeted) |
| Blood | 0.85 ± 0.12 |
| Heart | 0.98 ± 0.15 |
| Liver | 4.74 ± 0.49 |
| Spleen | 1.23 ± 0.21 |
| Kidney | 15.67 ± 2.34 |
| Muscle | 0.51 ± 0.08 |
| Tumor | 2.12 ± 0.19 |
Table 3: Comparative Tumor-to-Background Ratios
| Radiotracer | Tumor-to-Liver (T/L) Ratio | Tumor-to-Muscle (T/M) Ratio | Reference |
| [⁶⁸Ga]Ga-MYZ04 (DDR1-targeted) | 0.45 ± 0.03 | 4.21 ± 0.21 | [1] |
| [⁶⁸Ga]Ga-DOTA-PEG₁₁-Tz (Tumor) | - | ~5.8 (vs. muscle) | [3] |
| [⁶⁴Cu]Cu-DOTA-knottin 2.5F | - | 6.01 ± 0.61 | [4] |
| [¹⁸F]FDG | - | 4.36 ± 0.68 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Radiolabeling of this compound Conjugates with Gallium-68
The labeling of DOTA-conjugated molecules with ⁶⁸Ga is a well-established procedure. A typical protocol involves the following steps:
-
Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: The pH of the ⁶⁸Ga eluate is adjusted to 3.5-4.5 using a sodium acetate (B1210297) or HEPES buffer.
-
Labeling Reaction: The this compound conjugate (typically 10-50 µg) is added to the buffered ⁶⁸Ga solution.
-
Heating: The reaction mixture is heated at 90-95°C for 5-15 minutes.
-
Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.
In Vitro Stability Assay
To assess the stability of the radiolabeled compound, the following procedure is employed:
-
The ⁶⁸Ga-labeled this compound derivative is incubated in phosphate-buffered saline (PBS, pH 7.4) and human or mouse serum at 37°C.
-
Aliquots are taken at various time points (e.g., 30, 60, 120 minutes).
-
The radiochemical purity of each aliquot is analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.
Animal Biodistribution Studies
Biodistribution studies are performed in tumor-bearing animal models (e.g., mice with xenograft tumors) to evaluate the uptake and clearance of the radiotracer:
-
A cohort of tumor-bearing mice is injected intravenously with a known amount of the ⁶⁸Ga-labeled this compound compound (typically 1-4 MBq).
-
At specific time points post-injection (e.g., 30, 60, 120 minutes), the animals are euthanized.
-
Organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for the synthesis and preclinical evaluation of a ⁶⁸Ga-DOTA-benzene radiotracer.
Caption: General mechanism of action for a targeted this compound PET imaging agent.
Conclusion
The cross-validation of this compound imaging agents demonstrates their potential as valuable tools in molecular imaging. Preclinical data suggest that these novel radiotracers can exhibit high stability and specific tumor uptake, offering favorable imaging characteristics. Compared to established agents like [¹⁸F]FDG, certain this compound derivatives may provide improved tumor-to-background contrast, which is crucial for sensitive tumor detection. Further comparative studies are warranted to fully elucidate the clinical utility of this emerging class of PET radiotracers. The detailed experimental protocols provided herein should facilitate such future investigations.
References
A Comparative Analysis of DOTA-Benzene and DFO Chelator Stability for Pharmaceutical Applications
For Immediate Publication
This guide provides a detailed, data-driven comparison of the stability profiles of DOTA-benzene and Desferrioxamine (DFO) chelators, which are pivotal in the development of radiopharmaceuticals and other metal-targeted therapies. The following sections present quantitative stability data, outline key experimental methodologies, and illustrate a typical workflow for assessing in vivo stability. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to select the optimal chelator for their specific application.
Overview of this compound and DFO
Desferrioxamine (DFO) is a linear, hexadentate siderophore widely used for chelating trivalent metal ions, most notably iron (Fe³⁺) and, in the context of nuclear medicine, Zirconium-89 (⁸⁹Zr). Its open-chain structure provides flexibility but can also contribute to lower stability with certain radiometals.
This compound (a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic, octadentate chelator. The rigid, pre-organized structure of the DOTA cage results in complexes with high thermodynamic stability and kinetic inertness. The "benzene" component typically refers to a para-substituted benzyl (B1604629) group, which serves as a linker for conjugation to biomolecules and can enhance complex stability through steric effects[1][2].
Quantitative Stability Comparison
The stability of a metal-chelator complex is paramount to its safe and effective use, preventing the unintended release of the metal ion in vivo. This stability can be assessed by its thermodynamic stability (log K) and its kinetic inertness (resistance to dissociation).
| Parameter | Chelator | Metal Ion | Value / Observation |
| Thermodynamic Stability (log K) | DOTA | Gd³⁺ | ~22.1[3] |
| DOTA | Ga³⁺ | High stability, preferable for radiotheranostics[1] | |
| DOTA | Various Ln³⁺ | High stability (log K > 20)[4] | |
| DFO | Fe³⁺ | ~30.6 | |
| DFO | Zr⁴⁺ | ~36[5] | |
| DFO | Ga³⁺ | High stability[6] | |
| Kinetic Inertness | This compound | General | High kinetic inertness due to its macrocyclic structure (Kinetic Chelate Effect)[7][8][9][10][11]. |
| DFO | ⁸⁹Zr⁴⁺ | Low kinetic inertness; susceptible to dissociation[12][13]. | |
| In Vitro Stability (Challenge Assays) | This compound | ⁶⁷Ga³⁺ | Isomer A of [⁶⁷Ga]Ga-Bn-DOTA showed the highest stability in murine plasma and against apo-transferrin challenge among tested complexes. |
| DFO | ⁸⁹Zr⁴⁺ | Low stability in EDTA challenge assays, indicating high susceptibility to transchelation[12][13]. [⁸⁹Zr]Zr-DFO-hIgG showed 77% loss of ⁸⁹Zr after 5 days when challenged with DFO*[14]. | |
| In Vivo Stability | This compound | ⁶⁸Ga³⁺ | Benzyl-DOTA derivatives can form stable Ga complexes suitable for in vivo applications[2]. |
| DFO | ⁸⁹Zr⁴⁺ | Limited in vivo stability results in the release of ⁸⁹Zr and subsequent accumulation in mineral bone[15][16][17]. This can compromise the detection of bone metastases and increase the radiation dose to the bone marrow[15]. |
Experimental Protocols
The data presented above is derived from established experimental procedures designed to rigorously assess chelator stability.
Protocol 1: Determination of Thermodynamic Stability Constants (log K)
Thermodynamic stability constants are typically determined using potentiometric or spectrophotometric titrations.
-
Preparation of Solutions : Prepare stock solutions of the chelator, the metal ion of interest, and a standardized acid and base in an appropriate ionic medium to maintain constant ionic strength.
-
Potentiometric Titration :
-
A series of solutions containing the chelator and the metal ion at a known ratio (e.g., 1:1) is titrated with a standardized base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The resulting titration curve (pH vs. volume of base) is analyzed using specialized software (e.g., Hyperquad) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes[5][18].
-
-
Spectrophotometric Method :
-
This method is used when the metal-ligand complex absorbs light in the UV-Visible range.
-
A series of solutions is prepared with a constant concentration of one component (e.g., the metal ion) and varying concentrations of the other (the chelator)[18][19].
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) for the complex.
-
The stability constant is calculated from the changes in absorbance using methods like the mole-ratio method or the Benesi-Hildebrand equation[18][19].
-
Protocol 2: Assessment of In Vitro Stability
In vitro stability is often evaluated by incubating the radiolabeled chelate in a biologically relevant medium, with or without a competing chelating agent.
-
Radiolabeling : The chelator, typically conjugated to a biomolecule, is incubated with the radionuclide (e.g., ⁸⁹Zr, ⁶⁸Ga) under optimized conditions (pH, temperature, time).
-
Serum Stability Assay :
-
The purified radiolabeled conjugate is incubated in human or murine serum at 37°C for various time points (e.g., 1, 24, 48, 168 hours)[16][20].
-
At each time point, the percentage of intact radiolabeled conjugate is determined using methods like instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (HPLC)[20].
-
-
Challenge Assay :
-
To assess kinetic inertness, the radiolabeled conjugate is incubated in a buffer (e.g., PBS, pH 7.4) in the presence of a large molar excess of a strong competing chelator, such as EDTA or DFO[14][16][21].
-
Samples are analyzed at various time points to quantify the percentage of the radionuclide that has been transchelated from the original complex.
-
Protocol 3: Assessment of In Vivo Stability
In vivo stability is the ultimate test of a chelator's performance, typically assessed using animal models.
-
Animal Model : Tumor-bearing mice (e.g., with subcutaneous xenografts) are commonly used[16][17].
-
Administration : The radiolabeled antibody-chelator conjugate is administered to the animals, usually via intravenous injection.
-
PET/CT Imaging : At specified time points post-injection (e.g., 24, 48, 96, 168 hours), mice are anesthetized and imaged using a PET/CT scanner to visualize the biodistribution of the radiopharmaceutical[16]. High uptake in non-target tissues like bone can indicate complex instability.
-
Ex Vivo Biodistribution : After the final imaging session, animals are euthanized, and key organs and tissues (blood, tumor, liver, kidneys, femur, etc.) are harvested and weighed.
-
Radioactivity Counting : The radioactivity in each tissue sample is measured using a gamma counter. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Significantly high %ID/g in the bones is a hallmark of poor in vivo stability for many radiometals like ⁸⁹Zr[16][17].
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative in vivo stability assessment of antibody-chelator conjugates.
Conclusion
The experimental evidence strongly indicates that DOTA-based chelators, including this compound derivatives, offer superior stability compared to the linear chelator DFO for many radiopharmaceutical applications, particularly with radionuclides like ⁸⁹Zr.
-
This compound : The macrocyclic structure imparts exceptional thermodynamic stability and kinetic inertness, minimizing the release of the metal ion in vivo. This leads to lower off-target accumulation, especially in bone, resulting in cleaner imaging and a better safety profile.
-
DFO : While effective for certain metals like Fe³⁺, DFO's suboptimal coordination for Zr⁴⁺ results in complexes with limited in vivo stability[15]. This instability is a significant drawback, leading to high bone uptake of the released radiometal, which can confound imaging results and increase off-target radiation doses[15][16][17].
For researchers developing next-generation radiopharmaceuticals, particularly for ⁸⁹Zr-based immuno-PET, this compound and other octadentate, macrocyclic chelators represent a more robust and stable alternative to DFO.
References
- 1. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Is macrocycle a synonym for kinetic inertness in Gd(III) complexes? Effect of coordinating and non-coordinating substituents on inertness and relaxivity of Gd(III) chelates with DO3A-like ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(III) DOTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of DFO and DFO* conjugated to trastuzumab-DM1 for complexing 89Zr - In vitro stability and in vivo microPET/CT imaging studies in NOD/SCID mice with HER2-positive SK-OV-3 human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 19. tsijournals.com [tsijournals.com]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Additional information on “Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET” - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinetic Inertness of DOTA-Benzene Complexes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stability of chelating agents is paramount for the safe and effective use of radiopharmaceuticals and MRI contrast agents. This guide provides a comparative evaluation of the kinetic inertness of DOTA-benzene complexes against other DOTA derivatives, supported by experimental data and detailed protocols.
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the design of metal-based diagnostic and therapeutic agents due to the exceptional kinetic inertness of its metal complexes. However, the need for bifunctional chelators that can be easily conjugated to biomolecules has led to the development of numerous DOTA derivatives. Among these, this compound analogues, which incorporate a benzene (B151609) ring for further functionalization, have garnered significant interest. This guide delves into the kinetic stability of these modified chelators, a critical factor influencing their in vivo performance.
Comparative Analysis of Kinetic Inertness
The kinetic inertness of a metal complex refers to its resistance to dissociation. High kinetic inertness is crucial to prevent the release of potentially toxic free metal ions in biological systems. Replacing one of the acetate (B1210297) arms of DOTA with a non-coordinating benzyl (B1604629) group results in a chelator that is structurally analogous to DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). This modification has been shown to impact the thermodynamic stability and kinetic inertness of the resulting metal complexes.
Experimental data from a study comparing Gallium-67 (⁶⁷Ga) labeled DOTA derivatives highlights the differences in stability. The stability of ⁶⁷Ga-p-COOH-Bn-DOTA (a this compound derivative) was compared to ⁶⁷Ga-DOTATOC (a well-established DOTA-peptide conjugate) in murine plasma and in the presence of apo-transferrin, a protein with high affinity for Ga³⁺ that can challenge the stability of the complex.
The ⁶⁷Ga-p-COOH-Bn-DOTA complex was observed to form two distinct isomers (Isomer A' and Isomer B'), each exhibiting different stability profiles.
| Complex | % Intact in Murine Plasma (1 h) | % Intact in Apo-transferrin (24 h) |
| ⁶⁷Ga-DOTA-Bn-TOC (Isomer A') | 98.5 ± 0.3 | 97.5 ± 0.6 |
| ⁶⁷Ga-DOTA-Bn-TOC (Isomer B') | 97.2 ± 0.4 | 88.9 ± 2.1 |
| ⁶⁷Ga-DOTATOC | 96.5 ± 0.5 | 84.6 ± 15.1 |
Data sourced from a 2022 study on Gallium complexes of DOTA derivatives.[1][2][3][4][5]
As the data indicates, one isomer of the this compound derivative (Isomer A') demonstrates comparable or even slightly higher stability in these in vitro tests compared to the established ⁶⁷Ga-DOTATOC.[1][2][3] However, the presence of a less stable isomer (Isomer B') underscores the importance of purification and characterization of this compound conjugates.[1][2][3]
Qualitative studies on Gadolinium(III) complexes further support the notion that substitution on the DOTA macrocycle can influence kinetic inertness. It has been noted that replacing an acetate arm with a non-coordinating moiety like a benzene ring leads to a DO3A-like ligand, which generally forms complexes with lower thermodynamic stability and kinetic inertness compared to the parent DOTA.
Experimental Protocols
To rigorously evaluate the kinetic inertness of this compound and other DOTA-derived complexes, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
Acid-Catalyzed Dissociation
This experiment measures the rate of complex dissociation under acidic conditions, which mimics the potential for release of the metal ion in low-pH cellular compartments or in vivo microenvironments.
Protocol:
-
Preparation of Complex Solution: Prepare a solution of the lanthanide-DOTA complex (e.g., Gd-DOTA-benzene) of a known concentration in a non-complexing buffer at a neutral pH.
-
Initiation of Dissociation: To initiate the dissociation, add a specific volume of a standardized strong acid (e.g., HCl or HClO₄) to the complex solution to achieve the desired final acid concentration (typically ranging from 0.1 M to 5 M).
-
Monitoring Dissociation: Monitor the dissociation of the complex over time at a constant temperature. This can be achieved by various analytical techniques:
-
Spectrophotometry: If the complex and the free ligand or metal have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be followed.
-
Radiometric Analysis: For radiolabeled complexes, aliquots of the reaction mixture can be taken at different time points. The free radiometal can be separated from the intact complex using techniques like ion-exchange chromatography, and the radioactivity in each fraction is quantified.
-
-
Data Analysis: The dissociation rate constant (k_obs) can be determined by fitting the concentration of the intact complex versus time to a first-order decay model. The half-life (t_1/2) of the complex under these conditions can then be calculated using the equation: t_1/2 = ln(2) / k_obs.
Transmetallation Challenge with Zinc(II)
This assay assesses the kinetic inertness of the complex in the presence of a competing metal ion, such as Zn²⁺, which is endogenous in biological systems and can potentially displace the complexed metal.
Protocol:
-
Complex Preparation: Prepare a solution of the metal-DOTA complex at a specific concentration in a physiologically relevant buffer (e.g., HEPES or TRIS) at pH 7.4.
-
Challenge with Zinc: Add a solution of zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂) to the complex solution. A significant molar excess of the challenging metal (e.g., 10 to 100-fold) is typically used.
-
Incubation: Incubate the reaction mixture at a constant temperature, usually 37°C, to simulate physiological conditions.
-
Quantification of Dissociation: At various time points, take aliquots of the mixture and quantify the amount of the original metal that has been displaced from the DOTA chelate. This can be done using:
-
HPLC: High-performance liquid chromatography can be used to separate the original complex from the newly formed zinc complex and the free metal.
-
Radiometric Measurement: If the original complex is radiolabeled, the extent of transchelation can be determined by separating the different radioactive species using techniques like thin-layer chromatography (TLC) or size-exclusion chromatography and quantifying the radioactivity.
-
-
Kinetic Analysis: The rate of transmetallation can be analyzed to determine the kinetic inertness of the complex in the presence of competing metal ions. The pseudo-first-order rate constant for the dissociation can be calculated from the data.[6]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in evaluating this compound complexes, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - ACS Omega - Figshare [acs.figshare.com]
- 6. Dissociation kinetics of Mn2+ complexes of NOTA and DOTA - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Guide to Ga-68-DOTA-based Radiopharmaceuticals
A detailed comparison of the in vitro and in vivo stability of Gallium-68 (Ga-68) labeled DOTA-benzene derivatives against other prominent Ga-68-labeled chelates, providing critical data for researchers and drug development professionals in the field of nuclear medicine.
This guide offers an objective analysis of the stability of Ga-68-DOTA-benzene, a novel radiopharmaceutical, benchmarked against established agents such as Ga-68-DOTA-TATE and compounds utilizing alternative chelators like NOTA and DOTAGA. The stability of these agents is a crucial determinant of their clinical utility, influencing image quality, dosimetry, and ultimately, diagnostic accuracy. This comparison summarizes key experimental data on their performance under various conditions.
In Vitro Stability: Head-to-Head Comparison
The in vitro stability of radiopharmaceuticals is a primary indicator of their robustness and potential for successful in vivo application. Key parameters include radiochemical purity over time when incubated in human serum or plasma and challenged with competing metal ions or chelators.
| Radiopharmaceutical | Matrix | Time Point | Radiochemical Purity (%) | Reference |
| [67Ga]Ga-Bn-DOTA (Isomer A) | Murine Plasma | 24 h | 98.6 ± 0.3 | [1] |
| [67Ga]Ga-Bn-DOTA (Isomer B) | Murine Plasma | 24 h | 93.6 ± 0.8 | [1] |
| [67Ga]Ga-DOTA | Murine Plasma | 24 h | 98.7 ± 0.3 | [1] |
| [67Ga]Ga-DOTATOC | Murine Plasma | 24 h | 96.5 ± 0.5 | [2] |
| [67Ga]Ga-DOTA-Bn-TOC (Isomer A') | Murine Plasma | 24 h | 98.9 ± 0.2 | [2] |
| 68Ga-NOTA-TATE | Human Serum | 3 h | ≥ 99 | [3] |
| 68Ga-DOTA-TATE | Human Serum | 3 h | ≥ 95 | [3] |
| [68Ga]Ga-DOTAGA-RAMEB | Not Specified | Not Specified | > 98 | [4][5] |
Note: 67Ga was used as a surrogate for 68Ga in some studies due to its longer half-life, which is more suitable for longer-term stability assays.[1][2]
In Vivo Stability and Biodistribution
In vivo studies are critical for evaluating the behavior of a radiopharmaceutical in a complex biological system. These studies typically involve animal models to assess the tracer's biodistribution, clearance, and resistance to transchelation or metabolism.
| Radiopharmaceutical | Animal Model | Key Findings | Reference |
| [67Ga]Ga-DOTA-Bn-TOC (Isomer A') | Mice | Significantly higher stability than [67Ga]Ga-DOTATOC. | [1][2] |
| 68Ga-NOTA-TATE | AR42J Tumor-bearing Mice | Comparable tumor affinity to 68Ga-DOTA-TATE within 1 h. | [3] |
| 68Ga-DOTA-TATE | AR42J Tumor-bearing Mice | Higher plasma protein binding (30.6%) compared to 68Ga-NOTA-TATE (12.12%). | [3] |
| [68Ga]Ga-DOTAGA-RAMEB | BxPC-3 Tumor-bearing Mice | Tumor-to-background ratio of 2.5 ± 0.2, allowing for clear tumor identification on PET images. | [4][5] |
Experimental Protocols
Standardized protocols are essential for the reliable preclinical evaluation of radiopharmaceuticals.[6] The methodologies outlined below are representative of the key experiments cited in this guide.
In Vitro Stability Assessment
The stability of the radiolabeled complex is evaluated by incubation in a biologically relevant matrix, followed by analysis of radiochemical purity at various time points.
Apo-Transferrin Challenge
This assay assesses the stability of the Ga-68 complex against transchelation to apo-transferrin, a protein with a high affinity for Ga3+.
In Vivo Biodistribution Study
Biodistribution studies are performed to understand the uptake and clearance of the radiopharmaceutical in a living organism.
Concluding Remarks
The stability of Ga-68 radiopharmaceuticals is a multifaceted issue influenced by the choice of chelator, the nature of the targeting molecule, and the biological environment. While a direct "Ga-DOTA-benzene" compound was not specifically detailed in the reviewed literature, the extensive data on DOTA-derivatives provide a strong foundation for comparison. The findings indicate that while DOTA remains a robust chelator for Ga-68, newer derivatives and alternative chelators like NOTA may offer advantages in terms of in vitro stability and in vivo pharmacokinetics.[3] The choice of chelator can significantly impact properties such as plasma protein binding and hydrophilicity, which in turn affect biodistribution and tumor-to-background ratios.[3] Further modifications to the DOTA structure, such as the introduction of a para-substituted benzyl (B1604629) group, show promise for developing next-generation radiotheranostic probes, though challenges in isomeric separation may need to be addressed.[1][2] Researchers and drug developers should consider these factors when selecting or designing new Ga-68 based radiopharmaceuticals for clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo investigation of Gallium-68 and Bismuth-205/206 labeled beta cyclodextrin for targeted alpha therapy of prostaglandin E2 receptor-expressing tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. www-pub.iaea.org [www-pub.iaea.org]
A Comparative Guide to the Imaging Contrast of DOTA-Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the imaging performance of various DOTA-benzene derivatives as MRI contrast agents. The data presented is compiled from multiple studies to offer a broad perspective on how benzene (B151609) and its derivatives, when conjugated to the DOTA macrocycle, influence relaxivity and biodistribution.
Introduction to this compound Derivatives in MRI
Gadolinium-based contrast agents (GBCAs) are crucial for enhancing the quality of magnetic resonance imaging (MRI). The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate is a widely used platform for these agents due to its high thermodynamic and kinetic stability with the gadolinium(III) ion (Gd³⁺), which minimizes the release of toxic free Gd³⁺ in vivo.[1] The addition of a benzene ring or its derivatives to the DOTA scaffold can modulate the physicochemical properties of the resulting contrast agent, impacting its relaxivity, biodistribution, and potential for targeted imaging.
The primary measure of a contrast agent's effectiveness is its relaxivity (r₁), which quantifies the agent's ability to shorten the longitudinal relaxation time (T₁) of water protons. Higher relaxivity allows for lower administered doses while maintaining or improving image contrast.[2] Factors influencing relaxivity include the number of water molecules coordinated to the gadolinium ion, the water exchange rate, and the rotational correlation time of the complex.[2] Attaching a benzene group can increase the molecular size and restrict rotation, thereby enhancing relaxivity.
Comparative Analysis of Relaxivity
The following table summarizes the longitudinal relaxivity (r₁) of several this compound and related derivatives from various studies. It is important to note that direct comparison between studies should be made with caution, as experimental conditions such as magnetic field strength and temperature can significantly affect relaxivity values.
| Compound | Description | r₁ (mM⁻¹s⁻¹) | Magnetic Field (T) | Temperature (°C) | Medium | Reference |
| Gd-DOTA | Unsubstituted DOTA complex (benchmark) | ~3.5 - 4.0 | 1.4 - 1.5 | 37 | Water/Plasma | [1][3] |
| Gd-BOPTA (Gadobenate) | DOTA derivative with a benzyloxy-methyl group | ~5.4 - 6.2 | 1.5 | 37 | Human Whole Blood | [3] |
| (TSAP)Gd-LS | Chiral DOTA with aromatic arms and sulfonate groups | 7.4 | 1.4 | 37 | Water | [1] |
| (SAP)Gd-LS | Chiral DOTA with aromatic arms and sulfonate groups | 14.5 | 1.4 | 37 | Water | [1] |
| GdIII-DOTA-EN-PBA | Phenylboronic acid derivative for tumor targeting | 6.24 | 0.47 (20 MHz) | 25 | Not specified | [4] |
| (GdIII-DOTA-EN)₂-PBA | Dimeric phenylboronic acid derivative | 8.71 (per Gd) | 0.47 (20 MHz) | 25 | Not specified | [4] |
Biodistribution of this compound Derivatives
The biodistribution of a contrast agent determines its clinical utility. Most small-molecule GBCAs, including DOTA and its simple derivatives, are extracellular fluid agents that are rapidly cleared by the kidneys.[5] The introduction of lipophilic benzene groups can alter this profile, potentially leading to increased hepatobiliary excretion.
| Compound | Key Biodistribution Findings | Animal Model | Reference |
| Gd-DOTA | Rapid renal clearance. | Mice | [1] |
| Gd-LS & Gd-T | Similar distribution to Gd-DOTA but with longer retention in plasma in the first 30 minutes. Higher concentration observed in the kidney. | Mice | [1] |
| Gd-BOPTA | Exhibits both renal and hepatobiliary excretion due to its lipophilic benzyl (B1604629) group. | Humans | [3] |
Experimental Protocols
T₁ Relaxivity Measurement
The longitudinal relaxivity (r₁) is determined by measuring the T₁ relaxation times of aqueous solutions containing varying concentrations of the gadolinium-based contrast agent.
-
Sample Preparation: A series of dilutions of the contrast agent are prepared in the desired medium (e.g., deionized water, phosphate-buffered saline, or plasma) to achieve a range of concentrations (typically 0.1 to 1.0 mM).
-
T₁ Measurement: The T₁ of each sample is measured using an NMR spectrometer or an MRI scanner. The most common method is the inversion-recovery pulse sequence. This involves applying a 180° pulse to invert the net magnetization, followed by a variable delay (inversion time, TI), and then a 90° pulse to read the signal. The signal intensity is measured for a range of TI values.
-
Data Analysis: The signal intensity as a function of TI is fitted to an exponential recovery curve to determine the T₁ for each concentration.
-
Relaxivity Calculation: The relaxation rate (1/T₁) is plotted against the concentration of the contrast agent. The slope of the resulting line, determined by linear regression, is the longitudinal relaxivity (r₁), expressed in units of mM⁻¹s⁻¹.
In Vivo Biodistribution Study
Biodistribution studies are performed in animal models to determine the uptake and clearance of the contrast agent in various organs.
-
Animal Model: Typically, mice or rats are used. For tumor imaging studies, xenograft models may be employed.
-
Contrast Agent Administration: The contrast agent is administered intravenously (e.g., via tail vein injection) at a specific dose (e.g., 0.1 mmol/kg body weight).
-
Tissue Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 180, and 360 minutes), animals are euthanized, and major organs (e.g., liver, kidneys, spleen, heart, lungs, and muscle) are harvested. Blood and urine samples are also collected.
-
Gadolinium Quantification: The amount of gadolinium in each tissue sample is quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: The gadolinium concentration is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the agent's accumulation in different organs over time.
Visualizations
Experimental Workflow for Comparing this compound Derivatives
References
- 1. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of Gd-BOPTA and Gd-DOTA for contrast-enhanced MRI of intracranial tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards Enhanced MRI Performance of Tumor-Specific Dimeric Phenylboronic Contrast Agents [mdpi.com]
- 5. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review [mdpi.com]
A Comparative Guide to Purity Validation of DOTA-Benzene Radiopharmaceuticals
The rigorous validation of radiopharmaceutical purity is a critical prerequisite for ensuring the safety and efficacy of diagnostic and therapeutic agents in nuclear medicine. For researchers, scientists, and drug development professionals working with DOTA-benzene based radiopharmaceuticals, a comprehensive understanding of purity validation methodologies is paramount. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection and implementation of appropriate quality control strategies.
The primary methods for determining the radiochemical purity (RCP) of DOTA-conjugated radiopharmaceuticals are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1][2][3][4][5][6] These techniques are essential for separating the desired radiolabeled compound from impurities such as free radionuclides and other radiochemical species.[7]
Comparative Analysis of Purity Validation Methods
The choice between HPLC and TLC for routine quality control often depends on factors such as the required resolution, speed of analysis, and available equipment. While TLC offers a faster and simpler method for routine checks, HPLC provides superior separation and quantification capabilities, making it the gold standard for validation and detailed purity analysis.[4][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. | Separation based on differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase. |
| Resolution | High resolution, capable of separating closely related impurities.[4][8] | Lower resolution compared to HPLC.[6] |
| Quantification | Highly accurate and precise quantification using radiometric and UV detectors.[3][8] | Quantification can be achieved with radiochromatogram scanners or by cutting the strip and counting in a gamma counter.[7] |
| Analysis Time | Typically longer, ranging from 15 to 30 minutes per sample. | Faster, with typical run times of 10 to 20 minutes.[6] |
| Equipment | Requires a dedicated HPLC system with pumps, injector, column, and detectors (radiometric and UV).[3] | Requires basic equipment such as a developing tank, TLC plates, and a scanner or gamma counter.[7] |
| Application | Method validation, identification and quantification of impurities, stability studies.[4][8] | Routine quality control, rapid check of radiochemical purity.[3][6] |
| Common Impurities Detected | Free radionuclide, hydrolyzed/colloidal species, other radiochemical impurities.[3][9] | Free radionuclide and colloidal impurities.[3][7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC and TLC analysis of DOTA-conjugated radiopharmaceuticals.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization for specific this compound radiopharmaceuticals.
-
Instrumentation: An HPLC system equipped with a gradient pump, a UV detector, and a radiometric detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-17 min: Linear gradient to 95% A, 5% B
-
17-25 min: 95% A, 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: 220 nm or 280 nm.
-
Radiometric Detector: Appropriate settings for the radionuclide in use.
-
-
Data Analysis: The radiochemical purity is calculated by integrating the peak area of the desired radiolabeled compound and dividing it by the total integrated peak area of all radioactive species in the chromatogram.
Thin-Layer Chromatography (TLC) Protocol
TLC is often used as a rapid quality control method. For many DOTA-peptides, two different TLC systems may be necessary to adequately separate the radiolabeled product from potential impurities like free and colloidal radionuclides.[7]
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.[3]
-
System 1: Determination of Free Radionuclide
-
Mobile Phase: A 1:1 (v/v) mixture of 1 M ammonium (B1175870) acetate (B1210297) and methanol.[3]
-
Procedure:
-
Spot a small volume (1-2 µL) of the radiopharmaceutical onto the origin of an ITLC-SG strip.
-
Develop the chromatogram in a tank containing the mobile phase until the solvent front reaches the top of the strip.
-
Dry the strip and determine the distribution of radioactivity using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.
-
-
Expected Results: The radiolabeled this compound compound remains at the origin (Rf = 0.0-0.2), while the free radionuclide migrates with the solvent front (Rf = 0.8-1.0).[3]
-
-
System 2: Determination of Colloidal Impurities
-
Mobile Phase: Saline or a citrate (B86180) buffer.
-
Procedure: Follow the same procedure as in System 1.
-
Expected Results: The radiolabeled this compound compound and free radionuclide migrate with the solvent front, while colloidal impurities remain at the origin.
-
-
Calculation of Radiochemical Purity (RCP): RCP (%) = 100% - (% Free Radionuclide) - (% Colloidal Impurities)
Visualizing the Validation Workflow
Understanding the logical flow of the purity validation process is essential. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for radiopharmaceutical quality control.
Caption: Workflow for this compound radiopharmaceutical quality control.
This second diagram illustrates a decision-making process for handling out-of-specification results during purity testing.
Caption: Troubleshooting workflow for purity test failures.
References
- 1. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to DOTA-Benzene Disposal: Ensuring Laboratory Safety
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of DOTA-benzene, a compound that, due to its benzene (B151609) component, requires stringent safety protocols. The following procedures are based on established guidelines for handling benzene and its derivatives and are intended to provide clear, step-by-step guidance.
Immediate Safety and Handling Precautions
This compound, containing a benzene moiety, should be handled with the utmost care due to the inherent hazards of benzene, which is a known carcinogen, mutagen, and is highly flammable.[1][2] All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or Viton, must be worn.[2] It is recommended to wear two pairs of nitrile gloves for incidental splash protection.[6]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[2]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the safe handling of benzene, which should be applied to this compound.
| Parameter | Value | Reference |
| Permissible Exposure Limit (PEL) - TWA (8 hrs) | 1 ppm | [3] |
| Short-Term Exposure Limit (STEL) - 15 min | 5 ppm | [3] |
| Action Level (8 hrs) | 0.5 ppm | [3] |
| Boiling Point | 80 °C / 176 °F | |
| Melting Point | 5.5 °C / 41.9 °F | |
| Density | 0.874 g/cm³ (at 25 °C / 77 °F) |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
- Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, leak-proof, and chemically compatible hazardous waste container.[5][8]
- The container must be kept tightly closed when not in use.[5][8]
2. Labeling of Waste Containers:
- Immediately label the hazardous waste container with a "Hazardous Waste" label.[3]
- The label must clearly identify the contents as "this compound Waste" and include the associated hazards (e.g., Flammable, Toxic, Carcinogen).
3. Storage of Waste:
- Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from sources of ignition.[5]
- Ideally, store the container in a flammable liquid storage cabinet.[8]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][8]
- Do not attempt to dispose of this compound waste down the drain or in regular trash.[8]
5. Spill Cleanup Procedure:
- In the event of a small spill, alert personnel in the immediate area and ensure all ignition sources are turned off.[8]
- Wearing appropriate PPE, absorb the spill with an inert absorbent material, such as dry sand or earth.[9]
- Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[7]
- For large spills, evacuate the area immediately and contact your institution's EHS department.[7]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of DOTA-Benzene Derivatives
Disclaimer: No specific Safety Data Sheet (SDS) is available for "DOTA-benzene." The following guidance is a synthesis of information based on the known hazards of its constituent components: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and benzene (B151609). The primary hazards associated with this conjugate are presumed to derive from the benzene component, a known carcinogen and flammable liquid.[1][2][3] A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound derivatives. It offers procedural, step-by-step guidance for safe handling, personal protective equipment (PPE) selection, and disposal.
Personal Protective Equipment (PPE)
Due to the hazardous nature of benzene, stringent PPE is required to minimize exposure. The selection of PPE should be based on the specific laboratory procedures and potential for exposure.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a fume hood) | Chemical splash goggles or safety glasses with side shields.[3] | Double-gloving with nitrile gloves is recommended for incidental contact. For extended contact, Viton®, Neoprene, or polyethylene (B3416737) vinyl alcohol (PVA) gloves are advised.[4] | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Not typically required if work is conducted within a certified chemical fume hood. |
| Weighing/Transferring Solids | Chemical splash goggles. | Double nitrile gloves or other appropriate chemical-resistant gloves. | Flame-resistant lab coat, long pants, and closed-toe shoes. | An N95 or higher-rated respirator may be necessary if there is a risk of aerosolization outside of a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[5] | Heavy-duty, chemical-resistant gloves (e.g., Viton®, Neoprene). | Chemical-resistant apron or coveralls over a flame-resistant lab coat. Chemical-resistant boots.[5] | A full-face air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[6] |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Flame-resistant lab coat. | Not typically required if handling sealed waste containers in a well-ventilated area. |
Experimental Protocols
General Handling Procedures:
-
Preparation: Before handling this compound, ensure that a current and complete risk assessment has been performed. All personnel must be trained on the specific hazards and the procedures outlined in this document.
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before beginning any work.
-
Weighing and Transferring:
-
Handle solid this compound in a fume hood to avoid inhalation of any fine particulates.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use a properly grounded and bonded container and receiving equipment to prevent static discharge when transferring flammable solutions.[3]
-
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly label and store all waste as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
-
Disposal Plan:
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Carcinogen").
-
Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound waste down the drain.
Visualizations
Caption: Workflow for the safe handling of this compound derivatives.
Caption: Emergency response plan for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
